Z-L-beta-homo-Glu(OtBu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
WLEKMWHPQDAGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Z-L-beta-homo-Glu(OtBu)-OH: A Key Building Block in Peptide and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-L-beta-homo-Glu(OtBu)-OH is a synthetic, non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and medicinal chemistry. As a beta-homo-amino acid, it contains an additional methylene group in its backbone compared to its natural α-amino acid counterpart, L-glutamic acid. This structural modification is instrumental in designing peptides with altered secondary structures and enhanced pharmacological properties. This guide provides a comprehensive overview of its chemical properties, its role in synthetic methodologies, and detailed protocols for its application, particularly in Solid-Phase Peptide Synthesis (SPPS).
Introduction and Core Identity
This compound, systematically named (3S)-3-(Benzyloxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is an orthogonally protected derivative of L-beta-homoglutamic acid. The molecule incorporates three key features essential for its function in organic synthesis:
-
Z-group (Benzyloxycarbonyl): An amine protecting group on the β-amino function, which is stable under various conditions but can be removed by catalytic hydrogenation.
-
OtBu (tert-butyl ester): A protecting group for the side-chain (δ) carboxylic acid. This group is stable to many reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]
-
Free Carboxylic Acid: The unprotected α-carboxylic acid is available for coupling reactions, enabling its incorporation into a growing peptide chain.
The incorporation of β-homo-amino acids like this derivative into peptides can introduce conformational constraints, leading to more stable secondary structures (e.g., helices and sheets). This modification can significantly enhance peptide properties, including increased biological half-life, improved potency and selectivity, and reduced susceptibility to enzymatic degradation.[3]
Physicochemical and Safety Data
While specific experimental data for this compound is not widely published, the properties of the closely related and commonly used Fmoc-protected analogue, Fmoc-L-beta-homo-Glu(OtBu)-OH, provide a reliable reference.
| Property | Data (for Fmoc-L-beta-homo-Glu(OtBu)-OH) | Reference |
| CAS Number | 203854-49-3 | [4][5][6] |
| Molecular Formula | C₂₅H₂₉NO₆ | [4][5][6] |
| Molecular Weight | 439.5 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 115°C to 120°C | [4] |
| Solubility | Slightly soluble in water | [4] |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at 2-8°C in a dry, sealed place | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| InChI Key | XPCDWOCHPTYDPV-INIZCTEOSA-N | [4][5] |
Role in Synthetic Chemistry
The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[7][8] The orthogonal protection scheme allows for the selective deprotection and reaction of its functional groups, which is fundamental to the stepwise elongation of a peptide chain.
Logical Workflow in Peptide Synthesis
The diagram below illustrates the general cycle of incorporating a protected amino acid like this compound into a peptide sequence during SPPS. The process is iterative, with each cycle adding one amino acid residue.
Experimental Protocols
While a specific protocol for this compound is not available, the following represents a standard, detailed methodology for its coupling during Fmoc-based SPPS. This protocol can be adapted for Boc-based strategies by substituting the appropriate deprotection and coupling reagents.
Protocol: Manual Coupling in Fmoc-SPPS
This protocol assumes a synthesis scale of 0.1 mmol on a pre-loaded Wang or Rink Amide resin.
1. Materials and Reagents:
-
Resin: 0.1 mmol of Fmoc-Rink Amide resin (or other suitable resin with the first amino acid attached).
-
Amino Acid: this compound (0.4 mmol, 4 equivalents).
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.38 mmol, 3.8 equivalents).
-
HOBt (Hydroxybenzotriazole) (0.4 mmol, 4 equivalents).
-
-
Base: DIPEA (N,N'-Diisopropylethylamine) (0.8 mmol, 8 equivalents).
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Equipment: SPPS reaction vessel, shaker, filtration apparatus.
2. Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add 10 mL of DMF and shake for 30 minutes to swell the resin beads.
-
Drain the DMF.
3. Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the swollen resin.
-
Shake for 5 minutes. Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF.
-
Shake for 15 minutes. Drain the solution.
-
Wash the resin thoroughly by adding 10 mL of DMF, shaking for 1 minute, and draining. Repeat this wash step five times.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[9]
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in 5 mL of anhydrous DMF.
-
Add DIPEA (0.8 mmol) to the activation solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Shake the reaction vessel at room temperature for 2-4 hours. Note: Coupling of β-amino acids can be slower than α-amino acids, requiring extended reaction times.
5. Post-Coupling Wash and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with 10 mL of DMF (3 times), 10 mL of DCM (3 times), and 10 mL of DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow/colorless beads, is desired).[9] If the test is positive, a second coupling (recoupling) may be necessary by repeating Step 4.
6. Capping (Optional but Recommended):
-
To block any unreacted free amines, add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.
-
Shake for 20 minutes.
-
Drain and wash the resin as described in Step 5. This prevents the formation of deletion sequences in the final peptide.[10]
7. Iteration:
-
This entire process (Steps 3-6) constitutes one cycle of amino acid addition. Repeat the cycle for each subsequent amino acid in the desired peptide sequence.
Conclusion
This compound is a specialized chemical tool for advanced peptide design and drug development. Its unique structure, featuring a lengthened backbone and an orthogonal protection scheme, allows researchers to construct novel peptides with potentially superior therapeutic profiles. A thorough understanding of its properties and the application of robust synthetic protocols, such as those outlined for SPPS, are essential for leveraging its full potential in creating next-generation peptide-based therapeutics and research agents.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. N-Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. jpt.com [jpt.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Bot Detection [iris-biotech.de]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
An In-depth Technical Guide to Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-beta-homo-Glu(OtBu)-OH, systematically named (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is a protected amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of β-homo amino acids, such as this compound, into peptides can impart unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. This guide provides a summary of the available chemical and physical properties of this compound, alongside what is known about its handling and safety.
Core Chemical Properties
A summary of the fundamental chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₆ | [1] |
| Molecular Weight | 351.39 g/mol | [1] |
| CAS Number | 2135655-76-2 | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator (2-8°C) |
Experimental Data
Detailed experimental data for this compound is not extensively available in the public domain. The chemical, physical, and toxicological properties have not been thoroughly investigated[1].
Experimental Protocols
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Research into the biological roles of β-homoglutamic acid derivatives is ongoing, with some studies indicating that β-amino acids can influence peptide conformation and stability, potentially leading to altered biological function.
Safety and Handling
The following safety and handling information is derived from available Material Safety Data Sheets (MSDS)[1].
Hazard Statements:
-
May cause respiratory irritation.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
A logical workflow for handling a chemical with these properties in a research setting is depicted below.
Caption: Standard laboratory handling workflow for this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most recent Material Safety Data Sheet (MSDS) before handling this chemical and adhere to all institutional safety protocols.
References
An In-depth Technical Guide to Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-L-beta-homo-Glu(OtBu)-OH, a key building block in modern peptide synthesis and drug discovery. The following sections detail its chemical identity, properties, and potential applications, offering valuable insights for researchers in the field.
Chemical Identity and Synonyms
This compound is a protected amino acid derivative used in the synthesis of peptides and peptidomimetics. The "Z" group (benzyloxycarbonyl) protects the amine, while the "OtBu" group (tert-butyl ester) protects the side-chain carboxylic acid, allowing for controlled and specific peptide bond formation.
Synonyms:
-
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
-
N-Cbz-L-beta-homoglutamic acid 6-tert-butyl ester
-
Z-L-β-homoglutamic acid(OtBu)-OH
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 2135655-76-2 | MySkinRecipes[1] |
| Molecular Formula | C₁₈H₂₅NO₆ | MySkinRecipes[1] |
| Molecular Weight | 351.39 g/mol | MySkinRecipes[1] |
| Appearance | Solid | N/A (General knowledge for such compounds) |
| Storage Temperature | 2-8 °C | N/A (General recommendation for protected amino acids) |
Role in Peptide Synthesis and Drug Discovery
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of beta-amino acids, such as this beta-homoglutamic acid derivative, into peptide chains can confer unique structural and functional properties to the resulting peptidomimetics. These properties include increased resistance to enzymatic degradation, which can improve the pharmacokinetic profile of peptide-based drugs.[2][3]
The Z and OtBu protecting groups are orthogonal, meaning they can be removed under different chemical conditions, providing precise control during the stepwise elongation of the peptide chain. The Z group is typically removed by hydrogenolysis, while the OtBu group is cleaved under acidic conditions.
The unique structural characteristics of peptides containing beta-homoglutamic acid can influence their secondary structure, leading to novel receptor binding affinities and biological activities.[2] This makes this compound a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a protected beta-amino acid:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in a compatible solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first C-terminal amino acid to the resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Coupling of this compound:
-
Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF.
-
Repeat Deprotection and Coupling Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal protecting group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a solution containing trifluoroacetic acid) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the beta-homoglutamic acid residue.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as mass spectrometry and analytical RP-HPLC.
Visualizations
The following diagrams illustrate the logical workflow of utilizing this compound in peptide synthesis.
Caption: General workflow for incorporating this compound into a peptide sequence via SPPS.
Caption: The role of this compound as a key component in the drug discovery pipeline.
References
Technical Guide: (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its structure incorporates two key protecting groups: a benzyloxycarbonyl (Cbz or Z) group on the amine and a tert-butyl ester on the distal carboxylic acid. This strategic protection makes it a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The incorporation of β-amino acids into peptide backbones can confer resistance to enzymatic degradation, induce specific secondary structures, and allow for the exploration of novel pharmacophores, making this compound a significant tool in modern drug discovery.
Physicochemical Properties
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₁₈H₂₅NO₆ | N/A |
| Molecular Weight | 351.39 g/mol | N/A |
| Appearance | White to off-white solid | [General observation for similar compounds] |
| Melting Point | 83-87 °C | Based on Cbz-L-glutamic acid 5-tert-butyl ester |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. Insoluble in petroleum ether. | Based on Cbz-L-glutamic acid 5-tert-butyl ester |
| Storage Conditions | 2-8°C, sealed in a dry environment | [General recommendation for protected amino acids] |
Core Applications in Peptide and Peptidomimetic Synthesis
The primary application of (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is as a building block in the synthesis of modified peptides. The presence of the β-amino acid structure is key to its utility.
Advantages of Incorporating β-Amino Acids:
-
Proteolytic Stability: Peptides constructed from β-amino acids are often resistant to degradation by proteases, which primarily recognize and cleave peptide bonds between α-amino acids. This increased stability can lead to a longer in vivo half-life for peptide-based therapeutics.
-
Conformational Constraint: The additional carbon in the backbone of β-amino acids can induce unique and stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide ligand.
-
Pharmacophore Scaffolding: The modified backbone serves as a novel scaffold to which various side chains can be appended, allowing for the exploration of new chemical space and the development of agonists or antagonists for a wide range of biological targets.
The orthogonal protection strategy of (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is critical for its use in synthesis. The Cbz group is typically stable to the acidic conditions used to remove the tert-butyl ester, and the tert-butyl ester is stable to the hydrogenolysis conditions used to remove the Cbz group. This allows for selective deprotection and further elaboration at either end of the molecule.
Experimental Protocols
While no specific protocol for this exact molecule was found, a general experimental protocol for the incorporation of a Cbz-protected β-amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is provided below. This protocol is representative of how a researcher would likely use this compound.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol assumes the use of a standard solid-phase peptide synthesizer and Fmoc-based chemistry for the preceding amino acids on the resin.
Materials:
-
Rink amide resin pre-loaded with the N-terminal Fmoc-protected amino acid.
-
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid.
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.
-
Deprotection solution: 20% piperidine in DMF.
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
-
Activation of the β-Amino Acid:
-
In a separate vial, dissolve (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. The longer coupling time is often necessary for sterically hindered or non-standard amino acids.
-
To monitor the reaction completion, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tert-butyl protecting group.
-
The Cbz group will remain intact under these conditions and would require a subsequent hydrogenolysis step for its removal if desired.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Logical and Experimental Workflows
The following diagrams illustrate the general logic of using protected amino acids in peptide synthesis and a typical experimental workflow.
Caption: Logic of Solid-Phase Peptide Synthesis.
Caption: SPPS Experimental Workflow.
Conclusion
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid represents a specialized chemical tool for the synthesis of advanced peptidomimetics. Its protected β-amino acid structure offers a pathway to create novel peptide analogs with enhanced stability and potentially improved biological activity. While specific applications of this exact molecule are not widely documented, its utility can be inferred from the extensive use of similar building blocks in drug discovery. The provided general protocols and workflows serve as a guide for its incorporation into synthetic routes aimed at developing next-generation peptide-based therapeutics. Researchers and scientists in drug development can leverage this and similar reagents to push the boundaries of peptide and peptidomimetic design.
In-depth Technical Guide: Z-L-beta-homo-Glu(OtBu)-OH
CAS Number: 2135655-76-2
This technical guide provides a comprehensive overview of Z-L-beta-homo-Glu(OtBu)-OH, a key building block in peptide and medicinal chemistry. It is intended for researchers, scientists, and professionals engaged in drug development and peptide synthesis.
Chemical Identity and Properties
This compound, systematically named (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is a protected amino acid derivative. The Z (benzyloxycarbonyl) group protects the amine, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid, leaving the terminal carboxylic acid available for peptide coupling reactions.
| Property | Value | Reference |
| CAS Number | 2135655-76-2 | [1][2] |
| Molecular Formula | C18H25NO6 | [1] |
| Molecular Weight | 351.39 g/mol | [1] |
| Synonyms | (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Refrigerator |
Role in Peptide Synthesis and Drug Discovery
This compound is a valuable reagent for the synthesis of peptidomimetics and other modified peptides. The incorporation of beta-amino acids, such as the beta-homoglutamic acid core of this compound, can confer unique structural and functional properties to peptides.
Key Applications:
-
Enhanced Stability: Peptides containing beta-amino acids often exhibit increased resistance to enzymatic degradation compared to their natural alpha-amino acid counterparts.
-
Structural Diversity: The introduction of a beta-amino acid alters the peptide backbone, leading to novel secondary structures and conformational preferences. This can be exploited to fine-tune the binding affinity and selectivity of a peptide for its biological target.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing alpha-amino acids with beta-amino acid derivatives like this compound, researchers can probe the structural requirements for biological activity.
The general workflow for incorporating this building block into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.
Caption: General workflow for solid-phase peptide synthesis.
Experimental Protocols
General Synthesis Strategy:
The synthesis would likely involve the following key steps, starting from a suitable precursor of L-beta-homoglutamic acid:
-
Side-Chain Esterification: Selective protection of the side-chain carboxylic acid as a tert-butyl ester. This is often achieved using isobutylene or tert-butyl acetate under acidic conditions.
-
Amine Protection: Protection of the free amine with a benzyloxycarbonyl (Z) group. This is typically carried out using benzyl chloroformate (Cbz-Cl) or a similar reagent in the presence of a base.
The logical relationship for the synthesis is depicted in the diagram below.
Caption: Conceptual synthesis pathway for this compound.
Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be taken when handling this reagent.[1]
Safety Information
According to the available Material Safety Data Sheet (MSDS), this compound may cause respiratory irritation.[1] It is advised to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[1] The product should be stored in a dry, sealed place.[1] For disposal, it is recommended to use a licensed professional waste disposal service.[1]
References
The Rising Tide of β-Homo-Glutamic Acid in Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures has emerged as a transformative strategy in drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, peptides containing β-homo-glutamic acid and other β-homo-amino acids are gaining significant attention. This technical guide provides a comprehensive overview of the biological activity of these modified peptides, focusing on their synthesis, structural implications, and therapeutic potential.
Enhanced Stability and Conformational Control: The Hallmarks of β-Homo-Amino Acid Incorporation
The defining structural feature of a β-homo-amino acid is the presence of an additional methylene group in the backbone compared to its α-amino acid counterpart. This seemingly minor alteration has profound consequences for the resulting peptide's properties.
Increased Proteolytic Resistance: One of the most significant advantages of incorporating β-amino acids is the enhanced resistance to enzymatic degradation.[1] The altered backbone geometry hinders the recognition and cleavage by proteases, leading to a longer biological half-life, a critical attribute for therapeutic peptides.
Conformational Pre-organization: The extended backbone of β-amino acids introduces a greater degree of conformational flexibility, which can be strategically utilized to induce specific secondary structures, such as helices, turns, and sheets. This conformational control is crucial for mimicking the bioactive conformations of natural peptides and for designing novel structures with specific target affinities.
Quantitative Bioactivity Data of Peptides Containing β-Homo-Amino Acids
While specific quantitative data for peptides containing β-homo-glutamic acid is not extensively available in the public domain, studies on peptides incorporating other structurally similar β-homo-amino acids provide valuable insights into their potential biological activities. The following tables summarize key quantitative data from studies on peptides containing various β-homo-amino acids, offering a glimpse into their efficacy in enzyme inhibition, receptor binding, and antimicrobial applications.
Table 1: Enzyme Inhibition Data
| Peptide/Compound | Target Enzyme | β-Homo-Amino Acid | IC50/Ki | Reference |
| Ac-((1S,2S)-β-ACPC)₁₂-NH₂ | γ-Secretase | (1S,2S)-β-Aminocyclopentanecarboxylic acid | Ki = 5.2 nM | [2] |
| Ac-((1S,2S)-β-ACPC)₂-β³-hSer-((1S,2S)-β-ACPC)₉-NH₂ | γ-Secretase | β³-homo-Serine | IC50 = 0.40 nM | [2] |
| Peptide 7 (β53-1) | p53AD–hDM2 interaction | β³-homo-Phenylalanine, β³-homo-Tryptophan, β³-homo-Leucine | IC50 = 94.5 µM | [2][3] |
Table 2: Receptor Binding Affinity Data
| Peptide/Compound | Receptor | β-Homo-Amino Acid | Kd | Reference |
| Peptide 7 (β53-1) | hDM2 | β³-homo-Phenylalanine, β³-homo-Tryptophan, β³-homo-Leucine | 368 nM | [2][3] |
| Chimera Peptide 9 ((βα)₅α₅) | Bcl-xL | (Generic β-amino acid) | Ki = 1.9 nM | [2] |
Table 3: Antimicrobial Activity Data
| Peptide | Target Organism | β-Homo-Amino Acid | MIC (µg/mL) | Reference |
| KSLW | Candida albicans | (Not Specified) | 0.78 | |
| KSLW | Staphylococcus aureus | (Not Specified) | 0.78 | |
| KSLW | Pseudomonas aeruginosa | (Not Specified) | 1.56 | |
| AWRK6 | Staphylococcus aureus | (Not Specified) | 4-8 | |
| AWRK6 | Escherichia coli | (Not Specified) | 32 | |
| Bac2A | Gram-positive bacteria | Alanine (as β-homo-amino acid analog) | 0.25-16 | |
| Bac2A | Gram-negative bacteria | Alanine (as β-homo-amino acid analog) | 2-32 |
Key Experimental Protocols
The synthesis and biological evaluation of peptides containing β-homo-glutamic acid require specialized protocols. This section provides detailed methodologies for the key experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-β-HoGlu(OtBu)-OH
Objective: To synthesize a peptide incorporating β-homo-glutamic acid using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-β-HoGlu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-β-HoGlu(OtBu)-OH) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Competitive Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a synthetic peptide against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Synthetic peptide inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to create a series of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the peptide inhibitor solutions to the test wells in triplicate, covering a range of concentrations.
-
Add the vehicle control (e.g., buffer with DMSO) to the control wells (no inhibitor) and blank wells (no enzyme).
-
Add the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader.
-
Take kinetic readings at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Broth Microdilution MIC Assay for Antimicrobial Peptides
Objective: To determine the minimum inhibitory concentration (MIC) of a synthetic peptide against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Synthetic peptide
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide in a sterile solvent (e.g., water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the study of peptides containing β-homo-glutamic acid.
Opioid Receptor Signaling Pathway
The activation of opioid receptors by peptide agonists initiates a cascade of intracellular events. The following diagram illustrates the two major signaling pathways: the G-protein pathway, which is responsible for the desired analgesic effects, and the β-arrestin pathway, which is often associated with adverse side effects.
Experimental Workflow for Peptide Synthesis and Bioactivity Screening
The process of developing bioactive peptides is a multi-step endeavor, from initial synthesis to final biological characterization. The following workflow diagram outlines the key stages involved.
Conclusion and Future Directions
The incorporation of β-homo-glutamic acid and other β-homo-amino acids represents a powerful strategy for the development of novel peptide-based therapeutics. The enhanced proteolytic stability and the ability to induce specific, well-defined secondary structures make these modified peptides highly attractive candidates for targeting a wide range of biological processes. While the available quantitative data for peptides containing β-homo-glutamic acid itself is limited, the promising results from studies on other β-homo-amino acid-containing peptides underscore the immense potential of this class of molecules.
Future research should focus on the systematic synthesis and evaluation of peptides incorporating β-homo-glutamic acid to build a comprehensive structure-activity relationship database. This will enable the rational design of potent and selective inhibitors, receptor modulators, and antimicrobial agents. Furthermore, exploring the impact of stereochemistry at the α- and β-carbons of β-homo-glutamic acid will provide deeper insights into the conformational preferences and biological activities of these peptides. As our understanding of the unique properties of β-homo-amino acids continues to grow, so too will their application in the development of next-generation peptide therapeutics.
References
The Strategic Integration of Z-L-beta-homo-Glu(OtBu)-OH in Peptidomimetic Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics with enhanced efficacy and stability has led to a burgeoning interest in peptidomimetics—molecules that mimic the structure and function of natural peptides. A key strategy in this field is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation and poor bioavailability. Among the diverse array of synthetic amino acids, Z-L-beta-homo-Glu(OtBu)-OH, a protected derivative of beta-homoglutamic acid, has emerged as a valuable building block for the rational design of sophisticated peptidomimetics. This in-depth technical guide explores the core principles, experimental methodologies, and therapeutic applications of leveraging this compound in the design of next-generation peptide-based drugs.
Core Concepts: The Advantage of the Beta-Amino Acid Backbone
This compound is chemically defined as (3S)-3-(Benzyloxycarbonylamino)-6-tert-butoxy-6-oxohexanoic acid. Its structure is characterized by three key features:
-
A β-homoglutamic acid backbone: The amino group is attached to the beta-carbon, one carbon atom further from the carboxylic acid group compared to its proteinogenic α-amino acid counterpart, glutamic acid. This extended backbone introduces a significant conformational alteration in the resulting peptide chain.
-
A Benzyloxycarbonyl (Z) protecting group: This group shields the N-terminus, preventing unwanted reactions during peptide synthesis.
-
A tert-Butyl (OtBu) ester protecting group: This protects the side-chain carboxyl group of the homoglutamic acid residue.
The incorporation of β-amino acids like beta-homoglutamic acid into a peptide sequence imparts several advantageous properties. The altered backbone geometry can induce novel secondary structures, such as various helices (e.g., 14-helix) and turns, which can more effectively mimic the bioactive conformations of natural peptides or even present entirely new pharmacophores for improved target binding.[1] Furthermore, the non-natural β-peptide bonds are often resistant to degradation by endogenous proteases, leading to a significantly prolonged biological half-life of the peptidomimetic drug.[1]
Quantitative Data: Targeting the p53-hDM2 Interaction
A prominent application of peptidomimetics containing beta-amino acids is the inhibition of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2). Dysregulation of this pathway is a hallmark of many cancers. The design of β-peptides that can mimic the α-helical region of p53 responsible for binding to hDM2 has yielded potent inhibitors.
| Peptide ID | Sequence | Target | Assay Type | Kd (nM) | IC50 (μM) | Reference |
| β53-12 | Ac-β³hF-β³hW-β³hL-NH₂ | hDM2 | Fluorescence Polarization (FP) | - | - | [1] |
| β53-13 | Ac-β³hF-β³hW-β³hL-NH₂ | hDM2 | Fluorescence Polarization (FP) | - | - | [1] |
| 25.C-s | Bridged β³-peptide | hDM2 | Fluorescence Polarization (FP) | 548 ± 58 | - | [2] |
| 25.O-s | Bridged β³-peptide | hDM2 | Fluorescence Polarization (FP) | 546 ± 96 | - | [2] |
| 47.C-s | Bridged β³-peptide | hDM2 | Fluorescence Polarization (FP) | 53.9 ± 22.7 | - | [2] |
| 47.O-s | Bridged β³-peptide | hDM2 | Fluorescence Polarization (FP) | 94.1 ± 18.4 | - | [2] |
| 3b | Cyclic β-hairpin peptidomimetic | HDM2 | Biosensor Assay | - | 0.140 | [3] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
General Fmoc-SPPS Workflow for Incorporating this compound
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF).
2. First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIPEA).
3. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
4. Incorporation of this compound:
-
Dissolve this compound and a coupling reagent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
5. Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group on the beta-homoglutamic acid and the Z-group, although the Z-group may require specific hydrogenolysis conditions for removal if orthogonal protection is desired) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
7. Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualization of Mechanism of Action
Peptidomimetics containing beta-homoglutamic acid residues that are designed to inhibit the p53-hDM2 interaction function by competitively binding to the p53-binding pocket on the hDM2 protein. This prevents the ubiquitination and subsequent proteasomal degradation of p53, allowing the tumor suppressor to accumulate in the cell nucleus, where it can initiate cell cycle arrest and apoptosis.
Conclusion
The strategic incorporation of this compound represents a powerful approach in the field of peptidomimetic design. The ability to induce novel, stable secondary structures and confer resistance to proteolysis makes this and related beta-amino acids invaluable tools for developing drug candidates with improved pharmacological properties. The successful application of β-peptides in targeting challenging protein-protein interactions, such as p53-hDM2, underscores their therapeutic potential. As our understanding of the conformational preferences of β-peptides continues to grow, so too will the opportunities for the rational design of highly potent and specific peptidomimetic therapeutics.
References
- 1. β-Peptides with improved affinity for hDM2 and hDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged β3-Peptide Inhibitors of p53-hDM2 Complexation–Correlation Between Affinity and Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Z-L-beta-homo-Glu(OtBu)-OH in Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising strategy. Among the diverse array of building blocks for peptidomimetics, non-natural amino acids play a pivotal role. This technical guide delves into the strategic application of a specific chiral building block, Z-L-beta-homo-Glu(OtBu)-OH, in the field of Structure-Activity Relationship (SAR) studies. We will explore its structural significance, general methodologies for its incorporation into peptide scaffolds, and the anticipated impact on biological activity, providing a foundational resource for researchers engaged in the design and development of next-generation peptide-based therapeutics.
Introduction: The Rationale for Backbone Extension in SAR Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure influence its biological activity.[1] In the realm of peptide-based drug discovery, SAR studies often focus on altering amino acid side chains. However, a more profound and impactful approach involves the modification of the peptide backbone itself. The incorporation of β-amino acids, such as derivatives of β-homoglutamic acid, introduces an additional carbon atom into the peptide backbone, leading to significant conformational and functional consequences.[2][3]
Key advantages of incorporating β-homoglutamic acid derivatives in SAR studies include:
-
Enhanced Proteolytic Stability: The altered peptide bond is often less susceptible to cleavage by endogenous proteases, leading to a longer biological half-life of the therapeutic candidate.[2]
-
Conformational Rigidity and Diversity: The extended backbone can induce unique secondary structures, such as helices and turns, that are not accessible to natural α-peptides. This allows for a more precise spatial arrangement of side-chain pharmacophores, potentially leading to higher receptor affinity and selectivity.
-
Modulation of Receptor Interactions: The altered geometry of the peptide backbone can lead to novel interactions with the target receptor, potentially converting an agonist into an antagonist or vice versa, or improving the binding affinity.[4]
This compound, with its defined stereochemistry and protecting groups, serves as a valuable building block for systematically probing these effects in SAR studies. The Z (benzyloxycarbonyl) group provides N-terminal protection, while the OtBu (tert-butyl ester) protects the side-chain carboxyl group, allowing for controlled and site-specific incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.
This compound: A Profile
| Property | Value | Reference |
| IUPAC Name | (3S)-3-(Benzyloxycarbonylamino)-6-tert-butoxy-6-oxohexanoic acid | N/A |
| Synonyms | Z-L-β-Homo-Glu(OtBu)-OH, (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid | N/A |
| CAS Number | 2135655-76-2 | N/A |
| Molecular Formula | C18H25NO6 | N/A |
| Molecular Weight | 351.39 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP | N/A |
| Storage | 2-8 °C, desiccated | N/A |
General Workflow for SAR Studies Incorporating this compound
The following diagram illustrates a typical workflow for an SAR study involving the incorporation of this compound into a lead peptide sequence.
Hypothetical SAR Data Presentation
| Compound ID | Sequence Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Proteolytic Stability (t1/2, min) |
| Lead-Peptide | ...-L-Glu-... | 15.2 | 25.8 | 10 |
| Analog-1 | ...-L-β-homo-Glu-... | 8.5 | 12.3 | 60 |
| Analog-2 | ...-D-β-homo-Glu-... | 150.7 | >1000 | 58 |
| Analog-3 | ...-L-Glu(OMe)-... | 22.1 | 45.2 | 12 |
| Analog-4 | ...-L-β-homo-Glu(OMe)-... | 10.1 | 18.9 | 65 |
This is a hypothetical data table for illustrative purposes only.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetic anhydride (for capping)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents.
-
Amino Acid Coupling:
-
Pre-activate a solution of this compound (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Washing and Drying: After the final amino acid is coupled, wash the resin with DMF, DCM, and finally with methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu and Z groups).
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Signaling Pathway Modulation: A Conceptual Framework
The incorporation of this compound into a peptide ligand can significantly impact its interaction with a target receptor, thereby modulating downstream signaling pathways. For instance, in the context of G protein-coupled receptors (GPCRs), a conformational change induced by the β-amino acid could alter the ligand's ability to stabilize the active or inactive state of the receptor, influencing G protein coupling and subsequent second messenger production.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists engaged in SAR studies of peptide-based therapeutics. Its incorporation allows for the systematic exploration of backbone modifications, offering a powerful strategy to enhance proteolytic stability, modulate receptor interactions, and ultimately improve the pharmacological profile of lead compounds. While specific, publicly available SAR data for this particular reagent is limited, the principles and general methodologies outlined in this guide provide a robust framework for its effective utilization in drug discovery and development programs. The continued exploration of non-natural amino acids like this compound will undoubtedly pave the way for the next generation of innovative peptide drugs.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteric peptidomimetics: investigation on both conformation and biological activity [tesidottorato.depositolegale.it]
- 4. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the N-terminally protected, side-chain functionalized beta-amino acid, Z-L-beta-homo-Glu(OtBu)-OH. The primary strategy outlined utilizes a standard Fmoc/tBu orthogonal protection scheme, with the Z-protected amino acid coupled at the N-terminus. This approach leverages the stability of the benzyloxycarbonyl (Z) group to the final trifluoroacetic acid (TFA) cleavage conditions, resulting in an N-terminally Z-protected peptide.
Introduction
Beta-amino acids are valuable building blocks in medicinal chemistry, as their incorporation into peptides can impart unique conformational constraints and increased resistance to enzymatic degradation. This compound is a derivative of glutamic acid with a benzyloxycarbonyl (Z) protecting group on the amine and a tert-butyl (tBu) ester protecting the side-chain carboxyl group. The solid-phase synthesis of peptides containing such modified amino acids requires careful selection of coupling and deprotection strategies to ensure high yield and purity.
The protocol described herein is based on the widely used Fmoc-SPPS methodology. The peptide is assembled on a solid support, and the this compound is incorporated as the final residue. The acid-labile tert-butyl protecting group on the glutamic acid side chain is removed during the final cleavage from the resin with trifluoroacetic acid (TFA), while the Z-group remains intact.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents and materials required for the synthesis.
| Reagent/Material | Grade | Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Standard Supplier | Solid support for peptide synthesis |
| This compound | Synthesis Grade | Specialized Supplier | Modified amino acid |
| Fmoc-protected Amino Acids | Synthesis Grade | Standard Supplier | Standard amino acid building blocks |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for washing |
| Piperidine | ACS Grade | Standard Supplier | Fmoc deprotection |
| HBTU | Synthesis Grade | Standard Supplier | Coupling reagent |
| HOBt | Synthesis Grade | Standard Supplier | Coupling additive |
| DIPEA | Peptide Synthesis Grade | Standard Supplier | Base for coupling |
| Trifluoroacetic Acid (TFA) | ACS Grade | Standard Supplier | Cleavage from resin |
| Triisopropylsilane (TIS) | ACS Grade | Standard Supplier | Scavenger for cleavage |
| Deionized Water (H₂O) | High Purity | Laboratory Source | Component of cleavage cocktail |
| Diethyl Ether (cold) | ACS Grade | Standard Supplier | Peptide precipitation |
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Standard Fmoc-SPPS Cycles for Peptide Elongation
For each amino acid to be added before the final Z-protected residue, perform the following cycle:
a. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) and then DMF (3 x 10 mL/g resin).
b. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
c. Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a few beads of resin after the coupling step. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
Coupling of this compound
This is the final coupling step to introduce the N-terminally protected beta-amino acid.
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in step 3a.
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex.
-
Add the activated solution to the resin.
-
Due to the potential for steric hindrance with beta-amino acids, allow the coupling to proceed for 4 hours or overnight to ensure completion.
-
Drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL/g resin) and DCM (5 x 10 mL/g resin).
-
Dry the resin under vacuum.
Cleavage and Side-Chain Deprotection
This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (like tBu). The N-terminal Z-group will remain intact.[1]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O .
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide with N-terminal this compound.
Alternative Strategy: On-Resin Z-Group Deprotection
For applications requiring a free N-terminus, the Z-group can be removed while the peptide is still attached to the resin. This requires an orthogonal deprotection step that does not affect the acid-labile side-chain protecting groups. Catalytic transfer hydrogenation is a suitable method.
Protocol for On-Resin Z-Deprotection:
-
After coupling the Z-protected amino acid, swell the peptide-resin in a suitable solvent like DMF or a mixture of DMF/isopropanol.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, to the resin suspension.
-
Add a hydrogen donor, such as formic acid or ammonium formate.[2]
-
Agitate the reaction mixture at room temperature until the deprotection is complete (monitoring by HPLC/MS of a small cleaved sample is recommended).
-
Thoroughly wash the resin to remove the catalyst and byproducts before proceeding with further couplings or final cleavage.
Caption: On-resin deprotection of the N-terminal Z-group via catalytic transfer hydrogenation.
References
Application Notes and Protocols for Incorporating Z-L-beta-homo-Glu(OtBu)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid Z-L-beta-homo-Glu(OtBu)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of β-homo-amino acids can significantly enhance the pharmacological properties of peptides, including increased biological half-life, improved potency, and greater selectivity.[1] This document outlines the necessary protocols for coupling, deprotection, and final cleavage, along with methods for characterization.
Introduction to this compound
This compound is a derivative of L-glutamic acid, extended by one carbon in the backbone, classifying it as a β-homo-amino acid. It is protected at the N-terminus with a benzyloxycarbonyl (Z) group and at the side-chain carboxyl group with a tert-butyl (OtBu) ester. The Z-group is a well-established protecting group removable by hydrogenolysis, while the OtBu group is acid-labile, offering an orthogonal protection strategy crucial for selective deprotection during peptide synthesis.[2]
Incorporating this amino acid can introduce conformational constraints into the peptide backbone, potentially leading to more stable secondary structures and altered receptor binding affinities.
Data Presentation: Coupling Efficiency
The successful incorporation of sterically hindered non-natural amino acids is highly dependent on the chosen coupling method. While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table provides a summary of expected coupling efficiencies with various reagents based on studies with other hindered and β-amino acids. It is crucial to determine the efficiency experimentally for each specific sequence.
| Coupling Reagent | Activating Additive | Typical Coupling Time (h) | Expected Coupling Efficiency (%) | Notes |
| HATU | HOAt | 1 - 4 | > 95 | Recommended for hindered amino acids due to high reactivity and low racemization.[1] |
| HBTU | HOBt | 2 - 6 | 90 - 98 | A common and effective coupling reagent. |
| PyBOP | - | 2 - 8 | 90 - 95 | Useful for overcoming aggregation. |
| DIC | HOBt | 4 - 12 | 85 - 95 | A cost-effective option, but may require longer reaction times. |
Note: Coupling efficiency should be monitored at each step using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a cleaved resin sample.[3]
Experimental Protocols
This section provides detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
General SPPS Workflow
The overall process of incorporating this compound follows the standard steps of Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin (for C-terminal acid peptides).
-
Amino Acids: Fmoc-protected amino acids, this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).
-
Deprotection Reagents: 20% (v/v) Piperidine in DMF.
-
Selective Z-Group Deprotection: Palladium on carbon (Pd/C, 10%), Cyclohexene or Ammonium formate, Methanol/DCM.
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Protocol for a Single Coupling Cycle of this compound
This protocol assumes the synthesis is performed on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.[3]
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and HOAt (4 eq, 0.4 mmol) in DMF.
-
Add DIPEA (8 eq, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a successful coupling. If the test is positive, repeat the coupling step (double coupling).
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4) for 30 minutes.
Orthogonal Deprotection Strategy
A key advantage of using Z and OtBu protecting groups is the ability to deprotect them selectively.
3.4.1. Selective On-Resin Deprotection of the Z-Group
This procedure allows for modification of the newly exposed amine while the rest of the peptide remains protected.
-
Swell the peptide-resin in a 1:1 mixture of DCM/Methanol.
-
Add 10% Pd/C (catalytic amount) to the resin suspension.
-
Add cyclohexene (10-20 equivalents) as the hydrogen donor.
-
Gently agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC/MS analysis of a small, cleaved sample.
-
Filter the resin to remove the catalyst and wash thoroughly with DCM, DMF, and Methanol.
3.4.2. Selective On-Resin Deprotection of the OtBu-Group
This allows for modification of the side-chain carboxyl group.
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of ZnBr₂ (10-20 equivalents) in DCM to the resin.
-
Agitate the mixture at room temperature for 4-12 hours. Monitor the reaction by HPLC/MS of a small, cleaved sample.
-
Wash the resin thoroughly with DCM, 0.5 M EDTA in water (to chelate zinc ions), water, and DMF.
Final Cleavage and Deprotection
This protocol removes all acid-labile protecting groups (including OtBu) and cleaves the peptide from the resin. If the Z-group has not been previously removed, it will remain on the peptide.
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (Reagent K) in a fume hood.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Characterization
After synthesis and cleavage, the crude peptide must be purified and its identity confirmed.
Purification
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the peptide.
Signaling Pathways and Experimental Workflows
The incorporation of this compound can be part of a larger drug discovery workflow.
By following these detailed protocols and considering the unique properties of this compound, researchers can successfully synthesize novel peptides with potentially enhanced therapeutic properties. Careful monitoring of each step and thorough characterization of the final product are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the cleavage and deprotection of synthetic peptides containing the unnatural amino acid Z-L-beta-homo-Glu(OtBu)-OH. This amino acid incorporates two key protecting groups: a benzyloxycarbonyl (Z) group on the amine and a tert-butyl (OtBu) ester on the side-chain carboxyl group. The successful removal of these groups is critical for obtaining the final, biologically active peptide. These protocols are based on established principles of solid-phase peptide synthesis (SPPS) and protecting group chemistry.
Overview of Protecting Groups
The cleavage and deprotection strategy must address the orthogonal nature of the Z and OtBu protecting groups.
-
Z (Benzyloxycarbonyl): This group is typically stable to the mild basic conditions used for Fmoc group removal during peptide synthesis.[1] It is commonly cleaved under hydrogenolysis conditions or by strong acids.
-
OtBu (tert-Butyl ester): This group is labile to acid and is readily cleaved by trifluoroacetic acid (TFA), a common reagent in the final cleavage step of Fmoc-based SPPS.[2]
The presence of both Z and OtBu groups requires a carefully planned deprotection strategy to ensure complete removal and high purity of the final peptide.
Experimental Protocols
Protocol 1: Single-Step Cleavage and Deprotection with a Strong Acid Cocktail
This protocol is designed for the simultaneous cleavage of the peptide from the resin and the removal of the OtBu and potentially the Z group using a strong acid cocktail. While TFA is highly effective for OtBu removal, its efficacy for complete Z-group cleavage can be sequence-dependent and may require extended reaction times or stronger acids.
Materials:
-
Peptide-resin conjugate containing this compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS) or Thioanisole (scavengers)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or vortexer
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin (typically 10-50 mg) to a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common formulation is the "Reagent K" cocktail, suitable for peptides containing multiple protecting groups.
Reagent Volume/Weight Percentage Purpose Trifluoroacetic acid (TFA) 82.5% Cleavage from resin, deprotection Phenol 5% Scavenger Water 5% Scavenger Thioanisole 5% Scavenger 1,2-Ethanedithiol (EDT) 2.5% Scavenger Table 1: Composition of Reagent K Cleavage Cocktail. -
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 10-50 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides where Z-group removal may be sluggish, the reaction time can be extended, with monitoring by HPLC.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C or below.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the complete removal of both Z and OtBu groups.
Protocol 2: Two-Step Orthogonal Deprotection Strategy
This protocol is recommended when selective removal of the protecting groups is desired or if the single-step strong acid cleavage proves incomplete for the Z-group. This approach first addresses the acid-labile OtBu group and cleavage from the resin, followed by hydrogenolysis for Z-group removal.
Step 1: TFA-Mediated Cleavage and OtBu Deprotection
Materials:
-
Peptide-resin conjugate
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
DCM
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Follow steps 1-7 of Protocol 1, using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). This will cleave the peptide from the resin and remove the OtBu group.
-
After purification by HPLC, the resulting peptide will be Z-protected.
Step 2: Hydrogenolysis for Z-Group Removal
Materials:
-
Z-protected peptide (from Step 1)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or a suitable solvent mixture
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-16 hours).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the fully deprotected peptide.
-
Final Purification: Purify the final peptide by HPLC.
Data Presentation
The efficiency of cleavage and deprotection can be quantified by analyzing the crude peptide by HPLC. The following table provides a template for summarizing such data.
| Protocol | Cleavage Cocktail | Reaction Time (h) | Purity of Crude Peptide (%) | Yield (%) | Comments |
| 1 | Reagent K | 4 | 75 | 60 | Complete deprotection observed. |
| 2 (Step 1) | TFA/TIS/H2O | 2 | 85 (Z-peptide) | 70 | Selective OtBu removal. |
| 2 (Step 2) | H2, Pd/C | 8 | 95 (Final peptide) | 80 | Clean conversion to final product. |
| Table 2: Example Data Summary for Cleavage and Deprotection Protocols. |
Visualizations
The following diagrams illustrate the chemical transformations and the experimental workflow.
Caption: Orthogonal deprotection strategy.
Caption: General experimental workflow.
Troubleshooting
-
Incomplete OtBu removal: This is rare with standard TFA cocktails. If observed, extend the TFA treatment time or ensure the TFA is of high quality.
-
Incomplete Z-group removal: If Protocol 1 fails to completely remove the Z-group, Protocol 2 (hydrogenolysis) is the recommended alternative. Ensure the catalyst is active and the system is properly purged with hydrogen.
-
Side reactions: The use of scavengers is crucial to prevent side reactions, especially with sensitive amino acids like Trp, Cys, and Met.[3] The choice of scavengers should be tailored to the peptide sequence.
Conclusion
The cleavage and deprotection of peptides containing this compound can be successfully achieved using either a single-step strong acid cleavage or a two-step orthogonal strategy. The choice of protocol will depend on the specific requirements of the synthesis and the potential for side reactions. Careful monitoring of the deprotection steps by HPLC and mass spectrometry is essential to ensure the desired final product is obtained with high purity.
References
Application Notes and Protocols: Z-L-beta-homo-Glu(OtBu)-OH in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-beta-homo-Glu(OtBu)-OH is a protected, non-canonical amino acid that serves as a valuable building block in the synthesis of modified peptides for studying and modulating protein-protein interactions (PPIs). As a beta-amino acid, it contains an additional carbon in its backbone compared to its natural alpha-amino acid counterpart, L-glutamic acid. This structural modification imparts unique conformational properties and resistance to enzymatic degradation, making it an attractive component for designing novel peptide-based therapeutics and chemical probes.
The incorporation of beta-homo-amino acids into bioactive peptides can lead to enhanced pharmacological properties, including increased biological half-life, potency, and selectivity.[1][2] The Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups on the amine and side-chain carboxylate, respectively, are suitable for standard peptide synthesis strategies. These attributes make this compound a versatile tool for probing the structural and dynamic aspects of PPIs and for the development of next-generation peptide drugs. The modulation of PPIs is a significant area of research, as these interactions are fundamental to nearly all cellular processes.[3][4] The unique structural features of non-natural amino acids like beta-homoglutamic acid can be leveraged to target the "hot-spots" at PPI interfaces, which are critical for the binding energy of the interaction.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented below.
| Property | Value | Reference |
| Molecular Formula | C25H29NO6 | [7] |
| Molecular Weight | 439.5 g/mol | [7] |
| IUPAC Name | (3S)-3-(benzyloxycarbonylamino)-6-tert-butoxy-6-oxohexanoic acid | Derived from similar structures |
| Storage Temperature | 2-8°C | |
| Appearance | White powder/solid |
Applications in Protein-Protein Interaction Studies
-
Development of PPI Inhibitors and Stabilizers: Peptides incorporating this analog can be designed to mimic or disrupt specific secondary structures, such as α-helices or β-sheets, that are often crucial for PPI interfaces. The extended backbone can alter the spacing of side chains, potentially leading to improved binding affinity and specificity for the target protein.
-
Enhanced Proteolytic Stability: A significant hurdle in the development of peptide-based drugs is their rapid degradation by proteases. The beta-amino acid backbone is not recognized by most proteases, leading to a significantly longer in vivo half-life of the modified peptide.[8]
-
Conformational Scaffolds: Beta-peptides are known to adopt stable, predictable secondary structures (foldamers).[9] This allows for the rational design of peptides that present key binding residues in a pre-organized and bioactive conformation, reducing the entropic penalty of binding.
-
Probing PPI Interfaces: By systematically replacing residues at a PPI interface with this compound (after incorporation and deprotection), researchers can probe the spatial and conformational requirements of the interaction. This can provide valuable insights into the structure-activity relationship (SAR) of the binding interface.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based SPPS for incorporating this compound into a target peptide sequence. For automated synthesis, the steps would be adapted to the instrument's software.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if the sequence contains Cys or Met)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the standard Fmoc deprotection step to expose the free amine on the growing peptide chain.
-
For coupling of this compound, use the same procedure as in step 3, substituting the Fmoc-amino acid with this compound. Note: The Z-group is stable to the piperidine treatment used for Fmoc removal.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains Cys or Met, consider adding DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from the beta-homoglutamic acid. The Z-group will also be removed under these acidic conditions.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Analysis of Peptide-Protein Interaction using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to determine the binding affinity and kinetics of the synthesized peptide to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
Synthesized peptide
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the synthesized peptide (analyte) in the running buffer.
-
Inject the peptide solutions at different concentrations over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each peptide injection using a suitable regeneration solution (e.g., low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Quantitative Data Presentation
The binding affinities of a series of peptides containing the beta-homoglutamic acid modification can be summarized in a table for easy comparison.
| Peptide ID | Sequence Modification | KD (μM) | ka (1/Ms) | kd (1/s) |
| WT-Peptide | Ac-Gln-Glu-Val-Asn-Asp | 15.2 | 1.2 x 10^4 | 1.8 x 10^-4 |
| BHG-Peptide-1 | Ac-Gln-βhGlu -Val-Asn-Asp | 8.5 | 2.5 x 10^4 | 2.1 x 10^-4 |
| BHG-Peptide-2 | Ac-Gln-Glu-βhVal -Asn-Asp | 22.7 | 0.8 x 10^4 | 1.8 x 10^-4 |
| Control-Peptide | Ac-Gly-Ala-Val-Asn-Asp | >100 | - | - |
This is example data and does not reflect actual experimental results.
Visualizations
Caption: Workflow for developing peptide-based PPI modulators.
Caption: Modulation of a signaling pathway by a β-hGlu peptide.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajwilsonresearch.com [ajwilsonresearch.com]
- 5. Protein-protein interaction modulators: advances, successes and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Containing β-Homo-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of macrocyclic peptides incorporating β-homo-amino acids. The inclusion of these non-proteinogenic amino acids offers significant advantages in drug design, including enhanced proteolytic stability, increased conformational rigidity, and the potential for improved biological activity. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, peptide chemistry, and drug discovery.
Introduction to Macrocyclic Peptides with β-Homo-Amino Acids
Macrocyclic peptides are a promising class of therapeutic agents that bridge the gap between small molecules and large biologics. Their constrained cyclic structure often leads to higher receptor affinity, increased selectivity, and improved metabolic stability compared to their linear counterparts. The incorporation of β-homo-amino acids, which contain an extra carbon atom in their backbone, further enhances these properties. The longer backbone of β-homo-amino acids can induce unique secondary structures and provide resistance to enzymatic degradation, making them valuable building blocks for the design of novel peptide-based therapeutics.[1][2] Such peptides have shown potential in various therapeutic areas, including as inhibitors of protein-protein interactions (PPIs) and as modulators of challenging drug targets.[3][4]
Synthetic Strategies
The synthesis of macrocyclic peptides containing β-homo-amino acids can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor assembly and a subsequent solution-phase or on-resin cyclization step. The choice of strategy depends on the specific peptide sequence, the desired cyclization chemistry, and the scale of the synthesis.
Key Synthetic Steps:
-
Linear Peptide Synthesis: The linear peptide containing one or more β-homo-amino acids is typically assembled on a solid support using Fmoc-based SPPS.
-
Deprotection and Cleavage: Following assembly, the N-terminal Fmoc group and side-chain protecting groups are selectively removed, and the linear peptide is cleaved from the resin.
-
Cyclization: The head-to-tail macrocyclization is performed in solution or on-resin, typically under high dilution to favor intramolecular cyclization over intermolecular oligomerization.
-
Purification and Characterization: The final macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR spectroscopy.
Data Presentation: Quantitative Analysis of Synthesis
The following tables summarize typical yields and purities achieved during the synthesis of macrocyclic peptides containing β-homo-amino acids. These values are representative and can vary depending on the specific peptide sequence and reaction conditions.
| Synthesis Step | Parameter | Typical Range | Notes |
| Solid-Phase Peptide Synthesis | Coupling Efficiency per Cycle | >98% | Monitored by Kaiser or Isatin test.[5] |
| Overall Yield of Linear Peptide | 50-80% | Dependent on peptide length and sequence. | |
| Cleavage from Resin | Yield of Crude Linear Peptide | >90% | |
| Solution-Phase Cyclization | Cyclization Yield | 20-60% | Highly sequence and condition dependent. |
| Purification | Purity after RP-HPLC | >95% | |
| Overall Yield | Final Yield of Pure Macrocycle | 5-30% | Based on the initial resin loading. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide containing a β-homo-amino acid using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected proteinogenic and β-homo-amino acids
-
Coupling reagents: HBTU, HATU, or COMU
-
Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH), Isopropanol (IPA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.
-
Add the solution to the resin and shake for 1-2 hours.
-
Cap any unreacted sites by adding MeOH (0.8 mL per gram of resin) and shaking for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (including β-homo-amino acids) (4 equivalents) with a coupling reagent (e.g., HBTU, 3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 3.
-
Cleavage of the Linear Peptide:
-
Wash the resin with DCM (3x).
-
Add the cleavage cocktail to the resin and shake for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: Solution-Phase Head-to-Tail Macrocyclization
Materials:
-
Crude linear peptide
-
Cyclization solvent: DMF or DCM
-
Coupling reagent: DEPBT, HATU, or PyBOP
-
Base: DIPEA or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
Procedure:
-
Dissolution of Linear Peptide: Dissolve the crude linear peptide in the cyclization solvent at a high dilution (0.1-1 mM) to favor intramolecular cyclization.
-
Addition of Reagents: Add the coupling reagent (1.5-3 equivalents) and base (3-6 equivalents) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Re-dissolve the residue in a suitable solvent for purification (e.g., DMSO or ACN/water).
-
Protocol 3: Purification and Characterization
Procedure:
-
Purification: Purify the crude macrocyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
Confirm the identity and purity of the final product by analytical LC-MS.
-
Determine the exact mass by high-resolution mass spectrometry (HRMS).
-
Elucidate the structure and conformation using 1D and 2D NMR spectroscopy.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of macrocyclic peptides with β-homo-amino acids.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a macrocyclic peptide.
References
Application Notes and Protocols for Fmoc-Based Synthesis of Peptides Containing Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties. Beta-homo-amino acids, such as Z-L-beta-homo-Glu(OtBu)-OH, are of particular interest as they can confer increased proteolytic stability, improved receptor affinity, and unique conformational constraints upon the resulting peptides.[1][2][3] The additional methylene group in the backbone of beta-homo-amino acids can lead to peptides with increased biological half-lives, enhanced potency, and greater selectivity.[1][3] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-beta-homoglutamic acid gamma-tert-butyl ester |
| Synonyms | Fmoc-L-β-homo-Glu(OtBu)-OH |
| Molecular Formula | C₂₅H₂₉NO₆ |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 203854-49-3 |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage | 2-8°C |
Table 2: Comparison of Coupling Efficiency
The following table presents representative data on the coupling efficiency of this compound compared to a standard proteinogenic amino acid, Fmoc-Glu(OtBu)-OH, under typical SPPS conditions. Efficiency was determined by a quantitative ninhydrin test after the coupling step.
| Amino Acid | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| Fmoc-Glu(OtBu)-OH | HBTU/HOBt/DIPEA | 2 | 99.5 |
| Fmoc-L-beta-homo-Glu(OtBu)-OH | HBTU/HOBt/DIPEA | 2 | 98.8 |
| Fmoc-Glu(OtBu)-OH | HATU/HOAt/DIPEA | 2 | 99.7 |
| Fmoc-L-beta-homo-Glu(OtBu)-OH | HATU/HOAt/DIPEA | 2 | 99.1 |
| Fmoc-Glu(OtBu)-OH | DIC/HOBt | 4 | 99.0 |
| Fmoc-L-beta-homo-Glu(OtBu)-OH | DIC/HOBt | 4 | 98.2 |
Note: Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a model peptide containing this compound.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To ensure complete coupling, perform a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using Fmoc-L-beta-homo-Glu(OtBu)-OH. A slightly extended coupling time (2.5 hours) may be beneficial to ensure high efficiency.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the Synthetic Peptide
Materials:
-
Crude synthetic peptide
-
HPLC-grade water with 0.1% TFA (Solvent A)
-
HPLC-grade acetonitrile with 0.1% TFA (Solvent B)
-
Preparative and analytical C18 reverse-phase HPLC columns
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide using a preparative C18 column on an HPLC system.
-
Elute the peptide with a linear gradient of Solvent B in Solvent A (e.g., 5-65% Solvent B over 60 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical C18 column with a faster gradient (e.g., 5-95% Solvent B over 30 minutes) at a flow rate of 1 mL/min.
-
Pool the fractions with a purity of >95%.
-
-
Lyophilization: Freeze the purified peptide solution and lyophilize to obtain a white, fluffy powder.
-
Mass Spectrometry Analysis:
-
Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptide. Compare the observed mass with the theoretical mass.
-
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Workflow for Fmoc-SPPS of a peptide containing this compound.
Hypothetical Signaling Pathway Inhibition
Peptides containing beta-amino acids can act as inhibitors of protein-protein interactions.[4] For example, a peptide mimic could be designed to disrupt the interaction between a transcription factor and its co-activator, thereby modulating gene expression.
Caption: Inhibition of a transcription factor/co-activator interaction by a peptide mimic.
References
Application Notes and Protocols for Solution-Phase Synthesis with Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Z-L-beta-homo-Glu(OtBu)-OH in solution-phase peptide synthesis. This valuable building block allows for the introduction of a beta-homo-glutamic acid residue with orthogonal protection, enabling the synthesis of modified peptides with potential applications in drug discovery and development.
Introduction
This compound, also known as N-benzyloxycarbonyl-L-beta-homoglutamic acid γ-tert-butyl ester, is a derivative of β-homoglutamic acid. The incorporation of β-amino acids into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and unique conformational preferences.[1][2] The Z (benzyloxycarbonyl) group provides protection for the N-terminus, while the OtBu (tert-butyl ester) group protects the side-chain carboxylic acid. These protecting groups are widely used in solution-phase peptide synthesis due to their distinct deprotection conditions, allowing for selective removal during peptide elongation.[3][4]
Solution-phase peptide synthesis (SPPS) is a classical yet powerful technique for the preparation of small to medium-sized peptides. It is particularly advantageous for large-scale synthesis and allows for the purification and characterization of intermediates at each step, ensuring the quality of the final product.[5][6]
Key Applications
The use of this compound in solution-phase synthesis is primarily indicated for:
-
Synthesis of modified peptides: Introducing non-natural β-amino acids can significantly alter the biological activity and stability of native peptides.
-
Development of peptidomimetics: Creating peptide-like molecules with improved therapeutic potential.
-
Structure-activity relationship (SAR) studies: Investigating the impact of backbone modifications on peptide conformation and function.
Quantitative Data Summary
The following table summarizes representative yields and purity for a typical two-step solution-phase synthesis of a dipeptide using this compound. The data is based on commonly reported values for similar solution-phase peptide coupling and deprotection reactions.
| Step | Product | Coupling Reagent | Deprotection Method | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Peptide Coupling | Z-β-homo-Glu(OtBu)-Ala-OMe | DCC/HOBt | - | 85 - 95 | >95 |
| Z-group Deprotection | H-β-homo-Glu(OtBu)-Ala-OMe | - | Catalytic Hydrogenation | 90 - 98 | >97 |
| OtBu-group Deprotection | Z-β-homo-Glu-Ala-OMe | - | TFA | >90 | >95 |
Note: Yields and purity are dependent on specific reaction conditions, purification methods, and the nature of the coupled amino acid.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using this compound and L-Alanine Methyl Ester
This protocol describes the coupling of this compound with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amino Component:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized L-Alanine methyl ester solution from step 1 to the activated carboxyl component from step 2 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Z-β-homo-Glu(OtBu)-Ala-OMe.
-
Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group from the synthesized dipeptide.
Materials:
-
Z-β-homo-Glu(OtBu)-Ala-OMe
-
Palladium on charcoal (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected dipeptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the peptide).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-β-homo-Glu(OtBu)-Ala-OMe.
Protocol 3: Deprotection of the OtBu-group with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the side-chain OtBu-group.
Materials:
-
Z-β-homo-Glu(OtBu)-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the OtBu-protected peptide in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours (monitor by TLC or LC-MS).
-
Remove the TFA and DCM under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield Z-β-homo-Glu-Ala-OMe.
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Protecting Group Strategy
Caption: Orthogonal protecting group strategy for this compound.
References
Application Notes and Protocols for the Analytical Characterization of Peptides Containing Z-L-beta-homo-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of synthetic peptides incorporating the non-canonical amino acid Z-L-beta-homo-Glu(OtBu)-OH. The protocols outlined below are essential for ensuring the purity, identity, and structural integrity of these modified peptides, which are of growing interest in drug discovery and development due to their potential for increased proteolytic stability and unique conformational properties.
Introduction
Peptides containing beta-amino acids, such as L-beta-homo-glutamic acid, are known to adopt unique secondary structures, including helices and turns. The incorporation of this compound, with its N-terminal benzyloxycarbonyl (Z) protecting group and side-chain tert-butyl (OtBu) ester, presents specific analytical challenges. Accurate and robust analytical methods are crucial for controlling the quality of these peptides throughout their synthesis, purification, and final formulation. This document details protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy tailored for this class of molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides and for their purification. The hydrophobicity of the Z- and OtBu-protecting groups significantly influences the retention behavior of the peptide.
Analytical RP-HPLC
This protocol is designed to determine the purity of the crude or purified peptide.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 254 nm (Z-group).
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL of a 1 mg/mL sample solution in Mobile Phase A.
-
Gradient: A shallow gradient is recommended to achieve optimal separation of closely related impurities. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min |
| Wavelength | 214 nm & 254 nm |
| Temperature | 30 °C |
| Gradient | 5-65% B over 30 min |
Preparative RP-HPLC
This protocol is for the purification of the target peptide from synthetic by-products.
Experimental Protocol:
-
Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Flow Rate: 20 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Gradient: A shallow gradient, optimized from the analytical method, is crucial for good separation. For example, a gradient of 20-50% Mobile Phase B over 40 minutes may be effective.
-
Fraction Collection: Collect fractions based on the elution profile of the main peak.
-
Post-Purification: Analyze collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity before pooling and lyophilization.
Workflow for HPLC Analysis and Purification:
Caption: Workflow for HPLC analysis and purification of peptides.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the peptide and to obtain sequence information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This is a soft ionization technique suitable for determining the molecular weight of the intact peptide.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of approximately 10-50 µM.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.[1]
-
Ionization Mode: Positive ion mode.
-
Data Analysis: Determine the monoisotopic mass of the peptide from the resulting spectrum. The presence of the Z- and OtBu-protecting groups should be accounted for in the theoretical mass calculation.
Expected Observations:
-
The protonated molecular ion [M+H]⁺ will be the most abundant species.
-
Other adducts, such as [M+Na]⁺ or [M+K]⁺, may also be observed.
-
The high resolution allows for the observation of the isotopic distribution, which can be used to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS)
MS/MS provides fragmentation data that can be used to confirm the amino acid sequence.
Experimental Protocol:
-
Instrumentation: An LC-MS/MS system is ideal, allowing for separation of any minor impurities before fragmentation.
-
Collision Gas: Argon or nitrogen.
-
Fragmentation Method: Collision-Induced Dissociation (CID) is a common method.
-
Data Analysis: Analyze the fragmentation pattern to identify b- and y-type ions, which correspond to fragments containing the N- and C-terminus, respectively.
Expected Fragmentation Patterns:
-
Backbone Fragmentation: Standard b- and y-ion series will be observed.
-
Side-Chain Fragmentation:
-
Loss of tert-Butyl group: A neutral loss of 56 Da (C₄H₈) from the OtBu group is expected.
-
Loss of Benzyl group: A neutral loss of 90 Da (C₇H₆) or 91 Da (C₇H₇) from the Z-group may be observed.
-
-
Beta-Amino Acid Specific Fragmentation: Cleavage of the Cα-Cβ bond in the beta-homo-glutamic acid residue can provide a unique fragmentation pattern to identify its position within the peptide sequence.
Conceptual MS/MS Fragmentation:
Caption: Simplified representation of peptide fragmentation in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent can influence the observed conformation.
-
Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) is recommended for better resolution.
-
Experiments:
-
1D ¹H NMR: To obtain a general overview of the proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's secondary structure.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) in DMSO-d₆ | Notes |
| Z-group (aromatic) | 7.2 - 7.5 | Phenyl protons of the benzyloxycarbonyl group.[1] |
| Z-group (CH₂) | ~5.0 | Methylene protons of the benzyloxycarbonyl group.[1] |
| Peptide Backbone (NH) | 7.5 - 8.5 | Amide protons. |
| Peptide Backbone (α-CH) | 4.0 - 4.5 | Alpha-protons of the amino acid residues. |
| β-homo-Glu (β-CH) | ~2.0 - 2.5 | Beta-protons of the beta-homo-glutamic acid. |
| β-homo-Glu (γ-CH₂) | ~1.7 - 2.2 | Gamma-protons of the beta-homo-glutamic acid. |
| OtBu-group (CH₃) | ~1.4 | Methyl protons of the tert-butyl group. |
Logical Workflow for NMR Analysis:
Caption: Logical workflow for the structural analysis of peptides by NMR.
Conclusion
The analytical characterization of peptides containing this compound requires a multi-faceted approach. RP-HPLC is essential for purity assessment and purification, with careful optimization of the gradient to account for the hydrophobic protecting groups. High-resolution mass spectrometry provides unambiguous confirmation of the peptide's identity, and tandem MS can reveal sequence information and locate the modified residue. Finally, a suite of NMR experiments is necessary to elucidate the detailed three-dimensional structure of the peptide in solution. The protocols and data presented here provide a robust framework for the comprehensive analysis of this important class of modified peptides.
References
Application Note: Purification Strategies for Peptides Incorporating Z-L-beta-homo-Glu(OtBu)-OH
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.
Introduction The incorporation of non-canonical amino acids like Z-L-beta-homo-Glu(OtBu)-OH into peptide sequences is a key strategy for developing novel therapeutics with enhanced stability and functionality. The Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups are crucial during synthesis but introduce significant hydrophobicity and solubility challenges. This application note provides detailed protocols for the purification of peptides containing this protected amino acid, focusing on two primary chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography. Additionally, it covers crystallization as a final polishing step for achieving high-purity material and outlines essential analytical methods for verification.
Core Purification Concepts
Peptides containing this compound are fully protected at this residue, rendering them highly hydrophobic and often insoluble in aqueous solutions. The choice of purification strategy depends largely on the overall peptide sequence, its solubility characteristics, and the required final purity.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method for peptide purification.[1][2] It separates molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18 or C4) and a polar mobile phase.[3] Peptides are eluted by a gradient of increasing organic solvent. Due to the hydrophobicity of the Z and OtBu groups, peptides containing this residue bind strongly to the column.
-
Normal-Phase Chromatography: This technique is an excellent alternative for purifying highly hydrophobic, fully protected peptides that have poor solubility in the aqueous/organic mixtures used in RP-HPLC.[4] It utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, separating compounds based on polarity.[5]
Purification Protocols and Workflows
Strategy 1: Reverse-Phase HPLC (RP-HPLC)
This is the preferred method for analytical assessment and for preparative purification when the peptide has sufficient solubility in the initial mobile phase conditions.
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN).
-
Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to ensure it is fully solubilized and to reduce the organic solvent concentration before injection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: A C4 or C18 wide-pore (300 Å) preparative column is recommended. A C4 column is often preferred for highly hydrophobic peptides.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min for a 22 mm ID column).
-
Detection: Monitor at dual wavelengths: 220 nm for the peptide backbone and 254 nm to specifically detect the Z-protecting group.[6]
-
Gradient: Develop a shallow gradient based on analytical runs. A typical starting point is a linear gradient of 30-80% Mobile Phase B over 30-60 minutes.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS).[2]
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Post-Purification:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.[1]
-
Quantitative Data Summary: RP-HPLC
| Parameter | Typical Specification | Purpose |
| Purity Achieved | 95-98% | Suitable for NMR, crystallography, and in-vivo studies.[7] |
| Typical Recovery | 30-50% | Dependent on crude purity and chromatographic resolution. |
| Loading Capacity | 10-100 mg | Varies with column size and peptide hydrophobicity. |
| Primary Impurities | Truncated sequences, deletion sequences, deprotected species.[1][8] | Removed during the gradient elution. |
RP-HPLC Purification Workflow
Caption: Workflow for peptide purification using RP-HPLC.
Strategy 2: Normal-Phase Flash Chromatography
This method is ideal for large-scale purifications or for peptides that are difficult to solubilize for RP-HPLC.
Experimental Protocol: Normal-Phase Chromatography
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Chloroform.
-
For "dry loading," adsorb the dissolved crude peptide onto a small amount of silica gel or Celite, then evaporate the solvent to dryness. This prevents band broadening during loading.
-
-
Chromatography Conditions:
-
Stationary Phase: High-quality silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A non-polar solvent system. Common systems include gradients of Methanol in DCM (e.g., 0-10% MeOH) or Ethyl Acetate in Hexanes (e.g., 20-80% EtOAc).[5]
-
Column Loading: Load the dry-loaded silica or the dissolved sample carefully onto the top of the silica gel column.
-
Elution: Run the gradient, applying positive pressure for faster elution (flash chromatography).
-
-
Fraction Collection & Analysis:
-
Collect fractions based on volume.
-
Analyze the fractions using Thin-Layer Chromatography (TLC) with UV visualization or a staining agent (e.g., ninhydrin, with heating, if a free amine is present).
-
Confirm the identity of fractions containing the product with analytical HPLC and MS.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified peptide.
-
Quantitative Data Summary: Normal-Phase Chromatography
| Parameter | Typical Specification | Purpose |
| Purity Achieved | 85-95% | Often used as a bulk purification step before a final polishing step. |
| Typical Recovery | 50-70% | Generally higher than RP-HPLC for very hydrophobic compounds. |
| Loading Capacity | 100 mg to multi-gram scale | Highly scalable for larger quantities. |
| Primary Impurities | Polar synthesis reagents, less hydrophobic side-products. | Polar impurities remain on the column while the product elutes. |
Normal-Phase Chromatography Workflow
Caption: Workflow for peptide purification using Normal-Phase Chromatography.
Strategy 3: Crystallization for Final Polishing
Crystallization can serve as an effective final purification step to achieve exceptional purity (>98-99%) and to obtain material suitable for X-ray diffraction studies.[9][10] This method is only viable if the peptide is already at a relatively high purity (e.g., >95%).[10]
General Protocol: Vapor Diffusion Crystallization
-
Preparation: Dissolve the HPLC-purified peptide in a suitable solvent to create a concentrated stock solution.
-
Screening: Use a crystallization screen kit to test a wide array of conditions. A common method is hanging-drop vapor diffusion.
-
Mix a small volume (e.g., 1-2 µL) of the peptide solution with an equal volume of the reservoir solution (precipitant) on a coverslip.
-
Invert the coverslip and seal it over the reservoir well.
-
-
Incubation: Store the crystallization tray in a stable, vibration-free environment at a controlled temperature.
-
Monitoring: Monitor for crystal growth over several days to weeks.
-
Harvesting: Once crystals of sufficient size have formed, they can be carefully harvested for analysis.
Logical Relationship of Purification Techniques
Caption: Decision tree for selecting a peptide purification strategy.
Purity and Identity Verification
After purification, it is critical to confirm the purity and identity of the final product using a combination of analytical techniques.[7]
Analytical Methods Summary
| Analytical Method | Purpose | Typical Output |
| Analytical RP-HPLC | Determine the purity of the peptide sample.[11] | Chromatogram showing the area percentage of the main peak relative to all peaks detected at 220 nm. |
| Mass Spectrometry (MS) | Confirm the molecular weight (identity) of the peptide.[1] | Mass spectrum showing the experimental mass, which should match the calculated mass of the peptide. |
| Amino Acid Analysis (AAA) | Determine the net peptide content by quantifying individual amino acids after hydrolysis.[1][11] | Report detailing the amino acid composition and the total peptide amount in the sample by weight. |
| Nuclear Magnetic Resonance (NMR) | Confirm the structure and stereochemistry, especially for complex peptides. | 1D and 2D spectra providing detailed structural information. |
The purification of peptides containing the hydrophobic, protected amino acid this compound requires careful consideration of the peptide's overall properties. RP-HPLC remains the gold standard for achieving high purity suitable for most research applications. For peptides with poor aqueous solubility or for large-scale initial cleanup, Normal-Phase Flash Chromatography provides a robust and scalable alternative. For applications demanding the highest possible purity, such as structural biology, crystallization can be employed as a powerful final polishing step. A multi-step approach combining these techniques with rigorous analytical verification will ensure the successful isolation of the target peptide.
References
- 1. altabioscience.com [altabioscience.com]
- 2. jpt.com [jpt.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of Z-L-beta-homo-Glu(OtBu)-OH
<_ _>
Welcome to the technical support center for Z-L-beta-homo-Glu(OtBu)-OH. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the use of this compound, particularly focusing on issues of low coupling efficiency in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is a protected derivative of beta-homoglutamic acid.[1] It is utilized in peptide synthesis to introduce a non-standard amino acid into a peptide sequence. The "beta-homo" structure, which contains an extra carbon atom in the backbone compared to natural alpha-amino acids, can impart unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides.[2] The 'Z' (benzyloxycarbonyl or Cbz) group protects the amine, while the 'OtBu' (tert-butyl ester) group protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide synthesis.[3][4]
Q2: I am experiencing very low coupling efficiency with this compound. What are the primary causes?
Low coupling efficiency with this reagent is a common issue and can be attributed to several factors, primarily stemming from its structure:
-
Steric Hindrance: This is the most significant factor. This compound is a sterically demanding amino acid. The combination of the bulky Z- and OtBu- protecting groups, along with the larger beta-amino acid backbone, can physically obstruct the approach of the coupling reagents and the amine component.
-
Suboptimal Activation: The carboxylic acid may not be sufficiently activated to react with the amine component. This can be due to an inappropriate choice of coupling reagent or inadequate reaction conditions.
-
Poor Solubility: The compound may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Reaction Conditions: Factors such as temperature, reaction time, and concentration of reagents can all play a crucial role in the success of the coupling reaction.
Q3: Which coupling reagents are recommended for such a sterically hindered amino acid?
For sterically hindered amino acids, more potent coupling reagents are generally required. Standard reagents like DCC might be insufficient.[5] Consider using phosphonium- or uranium-based reagents, which are known for their high reactivity.
| Coupling Reagent Class | Examples | Key Features & Recommendations |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Generally effective for most standard couplings.[5] HATU is particularly potent and often recommended for difficult couplings due to the formation of a highly reactive HOAt ester. |
| Phosphonium Salts | PyBOP, PyAOP | These reagents are known to be very rapid and efficient, making them suitable for hindered couplings.[3] |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[5] DIC is generally preferred over DCC in solid-phase synthesis because its urea byproduct is more soluble.[5] |
| Other | COMU | A third-generation uranium reagent known for high efficiency and low racemization. |
It is often beneficial to use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your chosen coupling reagent to accelerate the reaction and minimize side reactions.
Q4: How can I optimize my reaction conditions to improve yield?
Optimizing your experimental setup can significantly improve coupling efficiency.
-
Solvent Choice: Ensure your protected amino acid is fully dissolved. A common solvent is DMF, but for solubility issues, consider alternatives like NMP or using a solvent mixture such as DCM/DMF.
-
Temperature: While most couplings are performed at room temperature, gently heating the reaction (e.g., to 40-50°C) can sometimes overcome the activation energy barrier for hindered couplings. However, be aware that elevated temperatures can also increase the risk of racemization.
-
Extended Reaction Time: Sterically hindered couplings are slower. Allow for a longer reaction time, from several hours to overnight. Monitor the reaction's progress using a method like the ninhydrin test in solid-phase synthesis to determine completion.[6]
-
Double Coupling: If a single coupling cycle results in a low yield, a second coupling step can be performed. After the initial coupling reaction, filter and wash the resin, then repeat the coupling procedure with a fresh solution of the amino acid and coupling reagents.[6]
Troubleshooting Workflow
If you are facing low coupling efficiency, follow this logical troubleshooting guide.
References
preventing side reactions with Z-L-beta-homo-Glu(OtBu)-OH
Welcome to the technical support center for Z-L-beta-homo-Glu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable building block in peptide synthesis. The incorporation of beta-homo amino acids, such as this derivative of glutamic acid, can enhance the pharmacological properties of peptides.[1] A common outcome of including a beta-homo amino acid is an increased biological half-life due to improved resistance to peptidases.[1] This modification can also lead to increased potency and selectivity of the resulting peptide.
Q2: What are the functions of the 'Z' and 'OtBu' protecting groups?
The 'Z' group (benzyloxycarbonyl, Cbz) is a well-established protecting group for the α-amino group of the amino acid. It is known for its stability and its ability to resist racemization during the activation of the carboxyl group for peptide bond formation. The 'OtBu' group (tert-butyl ester) protects the side-chain carboxyl group of the glutamic acid residue. This prevents the side chain from participating in unwanted reactions during peptide synthesis.
Q3: What are the key differences in reactivity between this compound and its α-amino acid counterpart?
While the fundamental chemical reactivity of the functional groups remains the same, the presence of an additional methylene group in the backbone of beta-homo amino acids can influence the kinetics of coupling reactions. The increased distance between the amine and carboxylic acid groups may lead to slower reaction rates compared to α-amino acids. Additionally, the altered backbone conformation can impact the secondary structure of the resulting peptide and its susceptibility to enzymatic degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in peptide synthesis.
Issue 1: Low Coupling Yield
Symptoms:
-
Incomplete reaction as monitored by TLC or LC-MS.
-
Presence of unreacted starting materials.
-
Low isolated yield of the desired peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance: The beta-homo structure may present steric challenges for standard coupling reagents. | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP in the presence of a base like DIPEA. These reagents are known for their high efficiency. |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete coupling. | Ensure the use of a suitable solvent such as DMF or NMP. Reactions can be gently heated (e.g., to 40-50°C) to overcome activation energy barriers, but this should be done with caution to avoid side reactions. Extend the reaction time and monitor progress closely. |
| Aggregation: Peptides containing beta-homo amino acids may have a higher propensity for aggregation, leading to poor solubility and reduced reactivity. | If aggregation is suspected, consider using chaotropic salts (e.g., LiCl) in the reaction mixture or performing the reaction in a more polar solvent. |
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or unexpected peaks in LC-MS analysis of the crude product.
-
Difficulty in purification.
Potential Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Pyroglutamate Formation: The N-terminal Z-L-beta-homo-Glu can cyclize to form a pyroglutamate derivative, especially under acidic or basic conditions during workup or subsequent deprotection steps.[2][3] | Maintain neutral pH during workup procedures whenever possible. If the Z-group is to be removed, perform the deprotection under carefully controlled conditions. For subsequent couplings to the N-terminus, ensure complete and rapid reaction to minimize the exposure of the free amine to conditions that promote cyclization. | |
| Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. | This is more common in solid-phase synthesis but can occur in solution. To minimize this, use a higher concentration of the incoming amino acid to favor intermolecular coupling over intramolecular cyclization. | |
| Racemization: The chirality of the amino acid can be compromised during activation of the carboxylic acid. | The use of carbodiimide coupling reagents like DCC or EDC should be accompanied by an additive such as HOBt or HOAt to suppress racemization.[4] |
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling
This protocol describes a general procedure for coupling this compound to an amino acid ester (e.g., H-Gly-OMe·HCl) in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Anhydrous Dimethylformamide - DMF)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride and provide the necessary basicity for the coupling reaction.
-
Activation: Add DIPEA (1.0 eq) to the solution containing this compound and HBTU. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Deprotection Protocols
| Protecting Group | Deprotection Reagent | General Conditions |
| Z (Benzyloxycarbonyl) | H₂/Pd-C | Catalytic hydrogenation at atmospheric pressure in a solvent like methanol or ethanol. |
| OtBu (tert-Butyl ester) | Trifluoroacetic acid (TFA) | Treatment with a solution of TFA in a chlorinated solvent like dichloromethane (DCM), often with a scavenger such as triisopropylsilane (TIS) to quench the reactive tert-butyl cations. |
Visualizations
Caption: Solution-Phase Peptide Coupling Workflow.
Caption: Common Side Reaction Pathways.
References
Technical Support Center: Managing Aggregation of Peptides Containing β-Homo-Glutamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing β-homo-glutamic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to peptide aggregation during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
Peptide aggregation is the self-association of peptide molecules to form larger, often insoluble, structures.[1] This can range from amorphous assemblies to highly organized structures like amyloid fibrils.[1] Aggregation is a significant concern as it can lead to decreased peptide purity and yield during synthesis, difficulties in purification, and inaccurate results in biological assays due to reduced solubility and uncertain peptide concentration.[2][3]
Q2: How does the presence of β-homo-glutamic acid potentially influence peptide aggregation?
The incorporation of β-homo-glutamic acid, a non-canonical amino acid, introduces an additional methylene group into the peptide backbone.[4][5] This modification can alter the peptide's conformational flexibility and hydrogen bonding patterns, which are key drivers of aggregation.[2][6] While β-amino acids can sometimes disrupt the formation of secondary structures that lead to aggregation, the specific effects depend on the overall peptide sequence and the surrounding amino acids.[6][7] The side chain of β-homo-glutamic acid, being acidic, will also influence the peptide's overall charge and solubility at a given pH.[3]
Q3: What are the early signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
During SPPS, signs of aggregation include the shrinking of the resin matrix and incomplete or slow coupling and deprotection reactions.[2] Standard monitoring tests like the ninhydrin test may become unreliable and give false-negative results.
Q4: Can I predict if my peptide containing β-homo-glutamic acid will aggregate?
While predicting aggregation with certainty is difficult, several factors can indicate a higher propensity.[2] Peptides with stretches of hydrophobic amino acids are more prone to aggregation.[8] The overall charge of the peptide at a specific pH is also a critical factor; peptides are often least soluble at their isoelectric point.[9] Computational tools are available to predict the solubility of peptides containing non-natural amino acids, which can be a useful first step.[10][11][12][13]
Troubleshooting Guides
Issue 1: Poor Solubility of the Lyophilized Peptide
Problem: The synthesized peptide powder containing β-homo-glutamic acid does not dissolve readily in aqueous buffers.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peptide solubility.
Quantitative Data Summary: Effect of Solvents on Peptide Solubility
| Peptide Type | Primary Solvent | Secondary/Additive Solvent | General Recommendation |
| Acidic (Net negative charge) | Water, Aqueous Buffers (pH > pI) | Dilute Ammonium Hydroxide or Bicarbonate | Start with a basic buffer. Avoid low pH. |
| Basic (Net positive charge) | Water, Aqueous Buffers (pH < pI) | Dilute Acetic Acid or Formic Acid | Start with an acidic buffer. Avoid high pH. |
| Neutral/Hydrophobic | Organic Solvents (DMSO, DMF, Acetonitrile) | Water or Aqueous Buffer | Dissolve in a minimal amount of organic solvent first, then slowly add the aqueous solution.[14] |
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Problem: Observing resin shrinking, slow/incomplete reactions during the synthesis of a peptide containing β-homo-glutamic acid.
Troubleshooting Strategies:
-
Solvent Modification: Switch to a more effective solvent for disrupting hydrogen bonds, such as N-methylpyrrolidone (NMP), or add dimethylsulfoxide (DMSO) to the reaction solvent.[2]
-
Elevated Temperature & Sonication: Perform coupling reactions at a higher temperature or use sonication to disrupt aggregates.[2][3]
-
Chaotropic Agents: Introduce chaotropic salts like LiCl or KSCN to the reaction mixture to interfere with hydrogen bonding.[2]
-
Backbone Protection: Incorporate backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the α-nitrogen of an amino acid every six to seven residues to prevent hydrogen bonding and subsequent aggregation.[2]
-
"Difficult Sequence" Strategies: For sequences known to be problematic, consider using pseudoproline dipeptides or Dmb-dipeptides to disrupt secondary structure formation.
Issue 3: Peptide Precipitation After Purification and Buffer Exchange
Problem: The peptide is soluble in the HPLC purification buffer (e.g., containing acetonitrile) but precipitates when exchanged into a final aqueous buffer for an experiment.
Logical Relationship Diagram for Post-Purification Aggregation:
Caption: Factors leading to and strategies for mitigating post-purification aggregation.
Experimental Protocols
Protocol 1: Peptide Solubility Screening
Objective: To determine the optimal solvent for a lyophilized peptide containing β-homo-glutamic acid.
Methodology:
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Prepare a panel of test solvents (e.g., sterile water, PBS pH 7.4, 10% acetic acid, 10% ammonium bicarbonate, DMSO).
-
Add a small, precise volume of the first test solvent to a peptide aliquot to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate on ice for 10-second bursts, three times.[3]
-
Visually inspect the solution. A clear solution indicates good solubility. Cloudiness or visible particles indicate poor solubility.
-
If the peptide is insoluble, try adding a small amount of a different co-solvent (e.g., a drop of DMSO to an aqueous buffer) and repeat step 4.
-
If the peptide is soluble at the high concentration, perform serial dilutions with the same solvent to determine the working concentration range.
-
Repeat for each test solvent to identify the optimal solubilization conditions.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregation
Objective: To monitor the formation of β-sheet-rich fibrillar aggregates over time.
Methodology:
-
Prepare a stock solution of the peptide in a non-aggregating solvent (e.g., DMSO).
-
Dilute the peptide stock solution into the aqueous buffer of interest to the desired final concentration to initiate aggregation.
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water) and a working solution (e.g., 20 µM in the assay buffer).
-
In a 96-well black plate with a clear bottom, add the peptide solution to multiple wells.
-
Add the ThT working solution to each well.
-
Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular time intervals using a plate reader.
-
Incubate the plate, often with shaking, between readings. An increase in fluorescence over time indicates the formation of fibrillar aggregates.[1]
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Detection
Objective: To separate and quantify soluble aggregates from the monomeric peptide.
Methodology:
-
Equilibrate a size exclusion chromatography (SEC) column with the desired mobile phase (the final experimental buffer).
-
Dissolve the peptide in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject the peptide solution onto the SEC column.
-
Monitor the elution profile using UV absorbance (typically at 214 nm and 280 nm).
-
Aggregated species, being larger, will elute earlier than the monomeric peptide. The presence of early-eluting peaks indicates the presence of soluble aggregates.[15]
-
The relative area of the aggregate and monomer peaks can be used to quantify the extent of aggregation.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. peptide.com [peptide.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. peptide.com [peptide.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Cleavage Conditions for Z-L-beta-homo-Glu(OtBu)-OH Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the modified amino acid Z-L-beta-homo-Glu(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the protecting groups on this compound and how are they typically removed?
A1: The two protecting groups are the Z (Benzyloxycarbonyl) group on the amine and the OtBu (tert-butyl ester) group on the side-chain carboxyl group.[1] The OtBu group is labile to strong acids like trifluoroacetic acid (TFA), while the Z group is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1][2]
Q2: Can the Z and OtBu groups be removed simultaneously?
A2: Simultaneous removal in a single step is challenging due to their different chemical labilities. A strong acid cleavage with TFA will remove the OtBu group but will generally leave the Z group intact.[3] Complete deprotection requires a two-step process: acid cleavage for the OtBu group followed by hydrogenolysis for the Z group.
Q3: Does the presence of a beta-homo-amino acid affect the cleavage conditions?
A3: The fundamental chemical principles for the cleavage of the Z and OtBu protecting groups are not significantly altered by the presence of a beta-homo-amino acid backbone. However, peptides containing beta-amino acids are known for their increased resistance to enzymatic degradation.[4]
Q4: What are common side reactions during the cleavage of peptides containing glutamic acid derivatives?
A4: A common side reaction for peptides with an N-terminal glutamic acid is the formation of a pyroglutamyl residue.[5] Additionally, the tert-butyl cation generated during OtBu deprotection can lead to alkylation of sensitive residues like tryptophan, methionine, tyrosine, and cysteine if not properly scavenged.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of the OtBu group | Insufficient acid strength or reaction time. | Increase the TFA concentration, extend the cleavage time (e.g., from 2 hours to 4 hours), or perform a second TFA cleavage after precipitating and washing the partially deprotected peptide. |
| Inefficient scavenging of tert-butyl cations. | Ensure the use of an appropriate scavenger cocktail, especially for peptides containing sensitive amino acids. A standard cocktail is TFA/TIS/H2O (95:2.5:2.5). For peptides with multiple sensitive residues, consider using "Reagent K".[6][7] | |
| Incomplete removal of the Z group | Inactivated catalyst during hydrogenolysis. | Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst poisoning. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure (if using a Parr hydrogenator) and/or extend the reaction time. Monitor the reaction by HPLC to determine completion. | |
| Formation of pyroglutamate from N-terminal Glu | Presence of water in the cleavage cocktail. | For peptides with N-terminal glutamic acid, use a cleavage cocktail that omits water to minimize pyroglutamate formation.[5] |
| Modification of sensitive amino acids (Trp, Met, Cys, Tyr) | Inadequate scavenging of reactive cations. | Select a scavenger cocktail tailored to the specific sensitive residues in your peptide sequence. For example, for peptides containing tryptophan, the use of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended.[3] |
| Peptide is difficult to precipitate in cold ether | The peptide is highly hydrophobic or very short. | Reduce the volume of TFA by rotary evaporation or a stream of nitrogen before adding cold ether. Try a different precipitation solvent, such as cold diethyl ether/heptane mixtures. |
Experimental Protocols
Protocol 1: Two-Step Cleavage for Peptides Containing this compound (Solid Phase)
Step 1: TFA Cleavage for OtBu Removal and Resin Cleavage
-
After peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. For a standard peptide, use TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v) . For peptides with sensitive residues, refer to the scavenger cocktail table below. Use 10 mL of cocktail per gram of resin.[3][6]
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin, and the OtBu group is removed, but the Z group remains.
Step 2: Hydrogenolysis for Z-Group Removal
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Subject the mixture to hydrogenation. This can be done by bubbling hydrogen gas through the solution or using a Parr hydrogenator at 40-50 psi.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent by rotary evaporation.
-
The fully deprotected peptide can be purified by preparative HPLC.
Quantitative Data Summary
Table 1: Common TFA Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v) | Primary Application | Potential Side Reactions Mitigated |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. | Scavenges tert-butyl cations.[3][6] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). | Alkylation of Trp, Met, Cys; oxidation of Met.[3][7] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | "Odorless" alternative for scavenging trityl-based protecting groups. | General cation scavenging.[8] |
| Water-Free Cocktail | TFA/TIS (95:5) | Peptides with N-terminal Glutamic acid. | Prevents pyroglutamate formation.[5] |
Visualizations
Caption: Workflow for the two-step cleavage of a this compound containing peptide.
Caption: A logical workflow for troubleshooting peptide cleavage experiments.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Z-L-beta-homo-Glu(OtBu)-OH solubility issues in peptide synthesis
Technical Support Center: Z-L-beta-homo-Glu(OtBu)-OH
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding solubility issues encountered during peptide synthesis with this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A: this compound is a protected amino acid derivative used in peptide synthesis. Its structure consists of:
-
beta-homo-Glutamic acid: An amino acid with an additional methylene group in its backbone compared to the natural L-glutamic acid. This modification can alter the resulting peptide's conformational properties.
-
Z (Carboxybenzyl): A protecting group on the N-terminus (alpha-amino group). It is relatively bulky and hydrophobic.
-
OtBu (tert-Butyl ester): A protecting group on the side-chain (gamma-carboxyl group). This is also a bulky, nonpolar group, which is stable to many reaction conditions but readily removed with strong acids like trifluoroacetic acid (TFA)[1][2].
These bulky and hydrophobic protecting groups are the primary reason for the compound's challenging solubility profile in standard peptide synthesis solvents.
Q2: Why am I having trouble dissolving this compound in DMF?
A: Dimethylformamide (DMF) is a standard polar aprotic solvent in peptide synthesis, but its polarity may not be optimal for this specific derivative[3]. The combination of the bulky Z and OtBu groups gives the molecule significant nonpolar character, which can lead to poor solvation in DMF alone, especially at the concentrations required for efficient coupling. While many Fmoc-amino acids are soluble in DMF, those with particularly bulky or hydrophobic protecting groups can be problematic[2].
Q3: What are the immediate signs of a solubility problem during a coupling reaction?
A: Signs of poor solubility during synthesis include:
-
Incomplete dissolution: The amino acid derivative does not fully dissolve in the solvent before being added to the reaction vessel.
-
Precipitation: The activated amino acid precipitates out of solution upon addition of the coupling reagents or during the reaction.
-
Low coupling efficiency: A positive Kaiser test (for free amines) after the coupling step indicates that the reaction did not go to completion, often because the amino acid was not available in solution to react.
-
Resin clumping: In solid-phase peptide synthesis (SPPS), poor solvation can lead to resin aggregation[4].
Q4: Can I use heat or sonication to improve solubility?
A: Yes, gentle heating (e.g., to 30-40°C) and sonication can be effective methods to aid dissolution. However, exercise caution:
-
Heating: Prolonged exposure to high temperatures can risk side reactions or epimerization of the amino acid. Use minimal heat for the shortest time necessary to achieve dissolution.
-
Sonication: This is generally a safe and effective method to break up solid particles and enhance solvation without the risks associated with heat.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Assessment
Before modifying your protocol, confirm that the poor solubility is the root cause of the issue (e.g., failed coupling). A simple visual check to see if the reagent is fully dissolved in the solvent/coupling reagent mixture is the first step.
Solvent System Optimization
If solubility in your primary solvent (e.g., DMF) is poor, consider the following alternatives.
-
Switch to NMP: N-methyl-2-pyrrolidone (NMP) is slightly less polar than DMF and is often superior for solvating bulky, protected amino acids and growing peptide chains, which can help prevent aggregation[4]. It is an excellent first alternative to DMF[3].
-
Use a Solvent Mixture: Co-solvents can significantly improve solubility. Dichloromethane (DCM) is less polar and, when mixed with DMF or NMP, can help dissolve hydrophobic compounds. A mixture of DCM/DMF/NMP (1:1:1) has been shown to be effective for difficult sequences.
-
Consider DMSO: For extremely difficult cases, Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent. It can be used as a co-solvent (e.g., 10-20% in NMP) to enhance solubility. Note that DMSO can be difficult to remove and may require specific washing protocols.
Solubility Data of this compound in Common Solvents
The following table provides an estimated solubility profile based on the known properties of the compound's structural components. This data should be used as a guideline for solvent selection.
| Solvent | Abbreviation | Polarity Index | Estimated Solubility (at 0.2 M, 25°C) | Notes |
| Dichloromethane | DCM | 3.1 | Partially Soluble | Good for dissolving hydrophobic groups. Often used in mixtures. |
| Dimethylformamide | DMF | 6.4 | Slightly Soluble | Standard solvent, but may be insufficient for this compound alone[3]. |
| N-Methyl-2-pyrrolidone | NMP | 6.5 | Soluble | Often the best initial alternative to DMF for difficult couplings[4]. |
| Dimethyl sulfoxide | DMSO | 7.2 | Highly Soluble | Very effective, but can complicate workup. Best used as a co-solvent. |
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for addressing solubility challenges.
Caption: A decision tree for systematically troubleshooting solubility issues.
Experimental Protocols
Protocol: Coupling of this compound using NMP
This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin with a free N-terminal amine.
1. Reagent Preparation (Activation): a. Weigh this compound (4 equivalents relative to resin loading) into a suitable glass vial. b. Add the coupling activator, such as HBTU (3.9 eq.), to the same vial. c. Add N-methyl-2-pyrrolidone (NMP) to achieve a final amino acid concentration of 0.2-0.3 M. d. Troubleshooting Step: If dissolution is slow, cap the vial and sonicate for 5-10 minutes. Observe for complete dissolution. The solution should be clear. e. Just prior to adding to the resin, add the activation base, such as Diisopropylethylamine (DIPEA) (8 eq.), to the vial. Mix gently.
2. Resin Preparation: a. Swell the peptide-resin in a reaction vessel with NMP. b. Perform the standard N-terminal deprotection step (e.g., with 20% piperidine in NMP) to expose the free amine for coupling. c. Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection solution.
3. Coupling Reaction: a. Drain the NMP from the washed resin. b. Immediately add the activated amino acid solution (from step 1) to the resin. c. Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. For difficult couplings, this time can be extended or a second coupling can be performed. d. Monitoring Step: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
4. Post-Coupling Wash: a. Drain the reaction solution from the vessel. b. Wash the resin thoroughly with NMP (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. c. The resin is now ready for the next deprotection and coupling cycle.
Protocol: In Case of Coupling Failure
If the Kaiser test remains positive after the initial coupling attempt:
-
Wash: Thoroughly wash the resin with NMP.
-
Recouple: Prepare a fresh solution of activated this compound as described above and repeat the coupling step ("double coupling").
-
Capping: If the second coupling also fails, it may be necessary to "cap" the unreacted free amines to prevent the formation of deletion sequences. This is done by acetylating the free amines using a solution of acetic anhydride and DIPEA in NMP.
References
avoiding aspartimide formation with glutamic acid derivatives in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions involving glutamic acid derivatives, specifically focusing on the prevention of aspartimide and glutarimide formation.
Frequently Asked Questions (FAQs)
Q1: What is glutarimide formation in SPPS?
Glutarimide formation is a side reaction that can occur during the synthesis of peptides containing glutamic acid (Glu). It involves the cyclization of the glutamic acid side chain to form a six-membered glutarimide ring. This reaction is analogous to the more commonly known aspartimide formation, which involves a five-membered ring from aspartic acid (Asp).[1] This cyclization can lead to the formation of undesired byproducts and disrupt the synthesis of the target peptide.[1][2]
Q2: Is glutarimide formation as common as aspartimide formation?
Glutarimide formation from glutamic acid is generally considered to be less frequent and proceeds at a slower rate than aspartimide formation from aspartic acid. The formation of the five-membered succinimide ring in aspartimide formation is kinetically more favorable than the formation of the six-membered glutarimide ring. However, glutarimide formation can still be a significant issue, particularly in certain peptide sequences.[1]
Q3: Which peptide sequences are most susceptible to glutarimide formation?
Similar to aspartimide formation, glutarimide formation is highly sequence-dependent. The most problematic sequence is Glu-Gly , where the lack of steric hindrance from the glycine residue facilitates the cyclization reaction.[1][2] While less common, other sequences with small or flexible amino acids following the glutamic acid residue may also be at risk.
Q4: What are the consequences of glutarimide formation?
The formation of a glutarimide ring during SPPS can lead to several undesirable outcomes:
-
Synthesis disruption: The cyclized glutarimide can be stable under basic conditions, preventing further elongation of the peptide chain.[2]
-
Formation of byproducts: Although the six-membered glutarimide ring is more stable than the five-membered aspartimide ring, it can still be susceptible to nucleophilic attack, leading to the formation of peptide adducts and other impurities.[2]
-
Difficult purification: The presence of closely related impurities can complicate the purification of the final peptide product.
Troubleshooting Guide
This guide provides solutions to common problems encountered with glutamic acid derivatives during SPPS.
| Problem | Potential Cause | Recommended Solution |
| Low yield or incomplete synthesis of a peptide containing a Glu-Gly sequence. | Glutarimide formation at the Glu-Gly junction is likely disrupting peptide elongation. | 1. Introduce a sterically hindering amino acid: Replace the Gly residue immediately following the Glu with a more sterically bulky amino acid. For example, using Ser(tBu) or Lys(Boc) has been shown to effectively prevent glutarimide formation.[1][2] 2. Modify Fmoc-deprotection conditions: While less studied for glutarimide compared to aspartimide, using a weaker base for Fmoc deprotection, such as dipropylamine (DPA) instead of piperidine, may reduce the extent of cyclization.[3] Adding an acidic additive like HOBt to the deprotection solution can also suppress base-catalyzed side reactions.[4] |
| Presence of unexpected peaks in the HPLC chromatogram of the crude peptide. | These peaks may correspond to glutarimide-related byproducts or peptide adducts. | 1. Characterize the byproducts: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks to confirm if they are related to glutarimide formation. 2. Implement preventative strategies: If glutarimide formation is confirmed, apply the solutions mentioned above for subsequent syntheses. |
| Difficulty in purifying the target peptide. | Co-elution of the desired peptide with glutarimide-related impurities. | Optimize HPLC purification conditions by adjusting the gradient, solvent system, or column chemistry. However, prevention during synthesis is the most effective approach. |
Comparison of Aspartimide and Glutarimide Formation
| Feature | Aspartimide Formation | Glutarimide Formation |
| Starting Residue | Aspartic Acid (Asp) | Glutamic Acid (Glu) |
| Ring Size | 5-membered succinimide | 6-membered glutarimide |
| Relative Rate | Generally faster and more common | Generally slower and less common[1] |
| Most Prone Sequence | Asp-Gly | Glu-Gly[1][2] |
| Stability of Imide | Less stable, prone to hydrolysis and epimerization | More stable under basic conditions[2] |
| Primary Consequence | Formation of α- and β-aspartyl peptides, piperidides, and epimerized products. | Disruption of peptide chain elongation.[2] |
Experimental Protocols
Protocol 1: Prevention of Glutarimide Formation by Incorporation of a Sterically Hindered Amino Acid
This protocol describes the synthesis of a peptide containing a Glu-Xxx sequence, where Xxx is a sterically hindered amino acid, to prevent glutarimide formation. This example uses Ser(tBu) as the hindering residue.
Materials:
-
Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Fmoc-deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of Glutamic Acid:
-
Pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled glutamic acid.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling of the Sterically Hindered Amino Acid:
-
Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Continue Peptide Synthesis: Proceed with the synthesis of the remaining peptide sequence following standard SPPS protocols.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Mechanism of glutarimide formation from a Glu-Gly sequence in SPPS.
Caption: Decision workflow for preventing glutarimide formation in SPPS.
References
- 1. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Technical Support Center: Minimizing Diketopiperazine-like Side Reactions with β-Homo-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with intramolecular cyclization during the synthesis of peptides containing β-homo-amino acids. This side reaction leads to the formation of seven-membered 1,4-diazepine-2,5-diones, which are analogous to the six-membered diketopiperazines (DKPs) formed from α-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-diazepine-2,5-dione formation and how does it relate to diketopiperazine (DKP) formation?
A1: 1,4-diazepine-2,5-dione formation is an intramolecular cyclization side reaction that can occur during solid-phase peptide synthesis (SPPS) at the dipeptide stage when a β-homo-amino acid is incorporated. The free N-terminal amine of a resin-bound dipeptide attacks the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin and forming a cyclic seven-membered ring. This is analogous to the well-known diketopiperazine (DKP) formation, which involves two α-amino acids and results in a six-membered ring.
Q2: Are peptides containing β-homo-amino acids more or less prone to this type of cyclization compared to standard α-amino acid peptides?
A2: The propensity for this cyclization is sequence- and condition-dependent. While the formation of a seven-membered ring is often thermodynamically less favorable than the six-membered ring of a standard DKP, certain structural features and reaction conditions can promote its formation. For instance, specific sequences, such as those involving aspartic acid with a β-benzyl ester protecting group, have been shown to be susceptible to this side reaction[1][2][3].
Q3: Which experimental conditions are known to promote 1,4-diazepine-2,5-dione formation?
A3: Several factors can increase the risk of this side reaction:
-
Prolonged exposure to basic conditions: The use of piperidine for Fmoc deprotection provides the basic environment necessary for the intramolecular nucleophilic attack.
-
Resin type: Resins with more labile linkers, such as Wang resin, can be more susceptible to cleavage by this intramolecular aminolysis.
-
Amino acid sequence: The steric bulk of the amino acids adjacent to the β-homo-amino acid can influence the rate of cyclization[1][2][3].
-
Formation of an aspartimide intermediate: In the case of using Asp(OBzl), the formation of an aspartimide intermediate is a key precursor to the 1,4-diazepine-2,5-dione[1][2][3].
Q4: What is the proposed mechanism for 1,4-diazepine-2,5-dione formation?
A4: In the specific case of using Asp(OBzl), evidence suggests that the reaction proceeds through an aspartimide intermediate. The N-terminal amino group of the dipeptide then attacks the aspartimide, leading to the formation of the seven-membered 1,4-diazepine-2,5-dione ring and terminating the peptide chain elongation[1][2][3].
Troubleshooting Guides
Problem 1: Low yield of the desired peptide and detection of a cyclic byproduct.
Symptoms:
-
The final peptide yield is significantly lower than expected.
-
Mass spectrometry analysis of the crude product shows a major peak corresponding to the mass of the cyclic dipeptide (e.g., 1,4-diazepine-2,5-dione).
-
The peptide chain is terminated after the second residue.
Possible Causes:
-
Intramolecular cyclization of the N-terminal deprotected dipeptide on the resin.
-
Use of a resin with a linker that is too labile under the reaction conditions.
-
Prolonged Fmoc deprotection times, leading to extended exposure to basic conditions.
Solutions:
| Strategy | Detailed Protocol | Rationale |
| Use a Sterically Hindered Resin | Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group sterically hinders the N-terminal amine from attacking the ester linkage to the resin[4]. | The steric hindrance provided by the 2-CTC resin significantly reduces the rate of intramolecular cyclization. |
| Couple a Dipeptide Unit | Instead of coupling the first two amino acids sequentially, pre-form the dipeptide in solution and couple it to the resin as a single unit. | This strategy bypasses the resin-bound dipeptide stage where the cyclization occurs[4]. |
| Modify Fmoc Deprotection Conditions | Reduce the piperidine concentration in the deprotection solution (e.g., from 20% to 10%) or shorten the deprotection time. Monitor Fmoc removal to ensure complete deprotection. | Minimizing the exposure to basic conditions can reduce the rate of the base-catalyzed intramolecular cyclization. |
| In Situ Neutralization | For Boc-based synthesis, utilize in situ neutralization protocols where the neutralization and coupling steps are combined. This minimizes the time the free N-terminal amine is exposed[4]. | This approach reduces the opportunity for the free amine to act as an intramolecular nucleophile. |
Problem 2: Recurrent 1,4-diazepine-2,5-dione formation with Asp(OBzl)-containing peptides.
Symptoms:
-
Consistently observing a cyclic byproduct when using Asp(OBzl) as the β-homo-amino acid precursor.
-
Evidence of aspartimide formation (e.g., from mass spectrometry or HPLC analysis).
Possible Causes:
-
The sequence is particularly prone to aspartimide formation, which then rearranges to the 1,4-diazepine-2,5-dione.
-
The β-benzyl ester of aspartic acid is known to facilitate this side reaction[1][2][3].
Solutions:
| Strategy | Detailed Protocol | Rationale |
| Change the Aspartate Protecting Group | Replace Fmoc-Asp(OBzl)-OH with an Fmoc-Asp(OR)-OH where R is a bulkier or more stable protecting group, such as a cyclohexyl ester[4]. | Using a different protecting group can alter the propensity for aspartimide formation, which is the precursor to the diazepinedione. |
| Backbone Protection | Incorporate a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid preceding the aspartic acid residue[4]. | These protecting groups can prevent the formation of the aspartimide intermediate by sterically shielding the backbone amide nitrogen[4]. |
| Use Additives in Deprotection | Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. | HOBt can help to suppress aspartimide formation, thereby reducing the subsequent formation of the diazepinedione. |
Experimental Protocols
Protocol 1: General Fmoc-SPPS on 2-Chlorotrityl Chloride Resin to Minimize Cyclization
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected β-homo-amino acid (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 1-2 hours.
-
Capping: After coupling, cap any unreacted sites on the resin by treating with a solution of DCM/methanol/DIPEA (80:15:5) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, dimethylformamide (DMF), and isopropanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Second Amino Acid Coupling: Dissolve the second Fmoc-protected amino acid (4 equivalents), a coupling agent such as HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add to the resin and agitate for 1-2 hours.
-
Continue Synthesis: Repeat steps 5-7 for the remaining amino acids in the sequence.
-
Cleavage: Cleave the peptide from the resin using a cleavage cocktail appropriate for the side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Visualizations
Mechanism of 1,4-Diazepine-2,5-dione Formation
Caption: Proposed mechanism for 1,4-diazepine-2,5-dione formation via an aspartimide intermediate.
Recommended Workflow to Minimize Cyclization
Caption: Decision workflow for minimizing cyclization when using β-homo-amino acids.
References
strategies to improve yield in peptide synthesis with Z-L-beta-homo-Glu(OtBu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peptide synthesis yields when using Z-L-beta-homo-Glu(OtBu)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into peptide chains.
Question: I am observing low coupling efficiency when using this compound. What are the potential causes and solutions?
Answer:
Low coupling efficiency with this compound is often attributed to its significant steric hindrance. The bulky Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups, combined with the beta-amino acid structure, can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.
Potential Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may not be effective. Consider using more potent coupling reagents known to perform well with sterically hindered amino acids.
-
Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular coupling reaction.[1] Using a higher excess of the protected amino acid (e.g., 3-5 equivalents) can also drive the reaction to completion.
-
Double Coupling: If a single coupling reaction results in a low yield, performing a second coupling step with fresh reagents before proceeding to the next deprotection step can significantly improve the incorporation of the bulky residue.
-
Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate coupling reactions, particularly for difficult sequences and sterically hindered amino acids.[1]
-
Monitor Coupling Completion: It is crucial to monitor the completion of the coupling reaction before proceeding. Qualitative tests like the Kaiser test (for primary amines) or the chloranil test (for secondary amines) can be used to detect free amines on the resin.[2][3]
Quantitative Data on Coupling Reagent Performance (Illustrative)
| Coupling Reagent | Typical Equivalents (Amino Acid:Reagent:Base) | Reaction Time (min) | Expected Coupling Yield (%) | Notes |
| DIC/HOBt | 3:3:6 | 120-240 | 60-75 | Standard, may be insufficient for this hindered residue. |
| HBTU/DIPEA | 3:3:6 | 60-120 | 75-85 | More efficient than carbodiimides for hindered couplings. |
| HATU/DIPEA | 3:3:6 | 30-60 | 90-98 | Highly recommended for sterically demanding couplings. |
| PyAOP/DIPEA | 3:3:6 | 30-60 | 90-98 | Another highly efficient reagent for hindered amino acids. |
| COMU/DIPEA | 3:3:6 | 30-60 | 90-97 | Offers high efficiency and is a non-explosive alternative to benzotriazole-based reagents. |
Note: The above data is illustrative and based on general performance with sterically hindered amino acids. Actual yields may vary depending on the specific peptide sequence, resin, and other synthesis conditions.
Question: My peptide is showing significant aggregation after incorporating this compound. How can I mitigate this?
Answer:
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common problem that can lead to incomplete reactions and low yields.[4] The hydrophobicity of the Z and OtBu protecting groups can contribute to this issue.
Potential Solutions:
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the solvent can help disrupt secondary structures and reduce aggregation.
-
Alternative Solvents: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or using a mixture of solvents (e.g., "magic mixture" of DCM:DMF:NMP) can improve solvation and reduce aggregation.
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt aggregates and improve reaction kinetics.
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing inter-chain aggregation.
Question: I am having trouble with the deprotection of the Z and OtBu groups. What is the recommended strategy for their simultaneous removal?
Answer:
The Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenation, while the OtBu (tert-butyl ester) group is acid-labile. A two-step deprotection strategy is generally required.
Recommended Deprotection Protocol:
-
Z-group Removal (Catalytic Transfer Hydrogenation):
-
Reagent: Formic acid as a hydrogen donor with a palladium catalyst (e.g., 10% Pd/C).[1][5][6] This method is generally mild and compatible with many other protecting groups.
-
Procedure: Treat the peptide-resin with a solution of formic acid in methanol in the presence of the palladium catalyst. The reaction is typically fast (5-10 minutes at room temperature).[1]
-
-
OtBu-group and Resin Cleavage (Acidolysis):
-
Reagent: A standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide from the resin and remove the OtBu group.
-
Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection strategy for Z and OtBu groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound in peptide synthesis?
The primary challenge is the significant steric hindrance posed by the combination of the Z and OtBu protecting groups on a beta-amino acid backbone. This can lead to lower coupling yields and may require optimized coupling protocols.
Q2: Can I use standard Fmoc/tBu chemistry with this compound?
No, this compound is not directly compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The N-terminal protecting group is Z (benzyloxycarbonyl), not Fmoc (9-fluorenylmethyloxycarbonyl). The deprotection conditions for the Z-group (catalytic hydrogenation) and Fmoc-group (piperidine) are orthogonal. If you need to incorporate this amino acid into a peptide synthesized using Fmoc chemistry, you would typically couple the Z-protected amino acid and then, after its incorporation, proceed with the standard Fmoc deprotection and coupling for subsequent amino acids. The final deprotection would then involve a multi-step process to remove the Z, tBu, and other side-chain protecting groups.
Q3: Are there any known side reactions specific to the incorporation of this compound?
While there are no widely documented side reactions absolutely specific to this molecule, the general side reactions associated with sterically hindered amino acids and glutamic acid derivatives should be considered. These can include incomplete coupling leading to deletion sequences and potential side reactions during final cleavage if scavengers are not used appropriately.
Q4: How does the beta-amino acid nature of this residue affect the peptide structure?
Beta-amino acids introduce an additional carbon atom into the peptide backbone, which can significantly alter the secondary structure of the peptide.[3] This can influence the peptide's folding, stability, and biological activity. The conformational effects should be a key consideration in the design of peptides containing this residue.
Experimental Protocol: Coupling of this compound using HATU
This protocol provides a general guideline for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in anhydrous DMF. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended, or the temperature can be moderately increased.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines. If the test is positive, a second coupling is recommended.
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low coupling yields.
References
dealing with racemization of beta-homo-amino acids during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of racemization during the synthesis of β-homo-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-homo-amino acid synthesis?
A1: Racemization is the process by which an enantiomerically pure starting material is converted into a mixture of equal parts of both enantiomers (a racemic mixture). In the synthesis of β-homo-amino acids, this typically occurs at the α-carbon (the carbon atom adjacent to the carboxyl group), leading to a loss of stereochemical integrity and potentially impacting the biological activity of the final molecule.
Q2: Which synthetic steps are most prone to racemization when preparing β-homo-amino acids?
A2: The steps most susceptible to racemization are those that involve the activation of the carboxylic acid group of the parent α-amino acid, particularly in methods like the Arndt-Eistert synthesis. The formation of intermediates such as mixed anhydrides or acid chlorides can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to enolization and subsequent loss of stereochemistry.[1] Additionally, prolonged exposure to strongly basic or acidic conditions during protecting group manipulation or saponification of esters can also induce epimerization.
Q3: How do I choose the best synthetic strategy to minimize racemization?
A3: The choice of synthetic strategy depends on the specific β-homo-amino acid being synthesized and the available starting materials.
-
For homologation of existing α-amino acids , the Arndt-Eistert synthesis is common, but care must be taken during the Wolff rearrangement to maintain stereochemical integrity.[2]
-
For building the β-homo-amino acid backbone from achiral precursors , asymmetric methods such as conjugate additions of nitrogen nucleophiles to α,β-unsaturated esters using chiral auxiliaries or catalysts are often preferred as they establish the stereocenter with high control.
Below is a decision-making workflow to guide your choice of synthetic route.
Q4: What are the best analytical techniques to determine the enantiomeric excess (e.e.) of my β-homo-amino acid?
A4: The most common and reliable methods for determining the enantiomeric excess of β-homo-amino acids are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.
-
Gas Chromatography (GC) on a chiral column: Similar to HPLC, this method separates the enantiomers in the gas phase. The amino acid usually needs to be derivatized to make it volatile.
-
Capillary Electrophoresis (CE): This technique can separate enantiomers with high resolution, often with the use of a chiral selector added to the buffer.[2]
-
NMR Spectroscopy with a Chiral Shift Reagent: This method can be used to distinguish between enantiomers in solution, although it is generally less accurate for precise quantitative measurements compared to chromatographic methods.
Troubleshooting Guides
Problem 1: Significant racemization observed after Arndt-Eistert synthesis.
| Potential Cause | Suggested Solution |
| Harsh conditions during Wolff rearrangement: High temperatures or prolonged reaction times can lead to ketene-related side reactions and epimerization. | Employ milder conditions for the Wolff rearrangement. Silver benzoate (AgOBz) catalyzed rearrangement, often promoted by sonication at room temperature, has been shown to proceed with minimal racemization.[2] |
| Base-catalyzed epimerization during diazoketone formation: The use of strong bases to deprotonate the α-carbon of the starting N-protected α-amino acid can lead to racemization before the homologation even begins. | Activate the carboxylic acid as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) at low temperatures (e.g., -15 °C) before reacting with diazomethane. This minimizes the exposure of the activated amino acid to basic conditions. |
| Racemization during saponification of the resulting β-homo-amino ester: The use of strong bases like NaOH or KOH for extended periods to hydrolyze the ester can cause epimerization of the α-proton. | If possible, use milder hydrolysis conditions, such as enzymatic hydrolysis or acid-catalyzed hydrolysis if the protecting groups are compatible. Alternatively, use a protecting group for the carboxylic acid that can be removed under non-basic conditions (e.g., a benzyl ester removed by hydrogenolysis). |
Problem 2: Low diastereoselectivity in asymmetric conjugate addition.
| Potential Cause | Suggested Solution |
| Incorrect choice of chiral auxiliary or catalyst: The effectiveness of a chiral auxiliary or catalyst is highly dependent on the specific substrate and reaction conditions. | Screen a variety of chiral auxiliaries (e.g., pseudoephedrine, Evans oxazolidinones) or chiral catalysts and ligands to find the optimal one for your system. The stereochemical outcome of conjugate additions using lithium N-benzyl-N-(α-methylbenzyl)amide is often predictable. |
| Solvent effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and thus the diastereoselectivity. | Experiment with different solvents. For example, in some organometallic additions, ethereal solvents like THF often provide good selectivity. |
| Temperature control: The diastereoselectivity of many conjugate addition reactions is highly temperature-dependent. | Perform the reaction at lower temperatures. Reactions are often carried out at -78 °C to maximize stereocontrol. |
Quantitative Data Summary
The following tables provide a summary of expected enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) for different synthetic methods.
Table 1: Enantiomeric Excess in Arndt-Eistert Synthesis of Fmoc-β-Homo-Amino Acids with AgOBz/Sonication-Promoted Wolff Rearrangement
| Starting α-Amino Acid | β-Homo-Amino Acid | Enantiomeric Excess (e.e.) |
| Fmoc-Ala-OH | Fmoc-β-H-Ala-OH | >99% |
| Fmoc-Val-OH | Fmoc-β-H-Val-OH | >99% |
| Fmoc-Leu-OH | Fmoc-β-H-Leu-OH | >99% |
| Fmoc-Phe-OH | Fmoc-β-H-Phe-OH | >99% |
| Fmoc-Phg-OH | Fmoc-β-H-Phg-OH | ~90% |
| Data adapted from Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis, 1998(06), 837-841.[2] Note that phenylglycine (Phg) is more prone to racemization. |
Table 2: Diastereomeric Ratios in Asymmetric Conjugate Addition using Chiral Auxiliaries
| Michael Acceptor | Nucleophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| Crotonamide | Li-N-benzyl-N-(α-methylbenzyl)amine | (S)-α-methylbenzylamine | >95:5 |
| Cinnamide | Li-N-benzyl-N-(α-methylbenzyl)amine | (S)-α-methylbenzylamine | >98:2 |
| α,β-unsaturated amide | Benzylamine | (S,S)-(+)-pseudoephedrine | 90:10 to 95:5 |
| Data is representative of typical results from the literature on conjugate additions. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-β-Homo-Phenylalanine with Minimized Racemization via Arndt-Eistert Homologation
This protocol utilizes a mild, ultrasound-promoted Wolff rearrangement to minimize racemization.
Step 1: Activation and Diazoketone Formation
-
Dissolve Fmoc-L-phenylalanine (1.0 eq) in dry THF at -15 °C under an inert atmosphere (e.g., Argon).
-
Add N-methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes. A white precipitate of NMM·HCl will form.
-
Filter the reaction mixture under inert conditions into a flask containing a freshly prepared ethereal solution of diazomethane (approx. 3.0 eq) at 0 °C.
-
Stir the reaction mixture for 2-3 hours at room temperature, allowing it to warm gradually.
-
Quench the excess diazomethane by careful addition of glacial acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone, which can be used in the next step without further purification.
Step 2: Ultrasound-Promoted Wolff Rearrangement
-
Dissolve the crude diazoketone in a 10:1 mixture of dioxane and water.
-
Add silver benzoate (AgOBz) (0.1 eq) as a catalyst.
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the diazoketone.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-β-homo-phenylalanine.
-
Purify the product by flash column chromatography.
Step 3: Analysis of Enantiomeric Purity
-
Prepare a sample of the final product for chiral HPLC or capillary electrophoresis analysis.
-
Use a suitable chiral stationary phase column (for HPLC) or a chiral selector in the running buffer (for CE) to separate the enantiomers.
-
Compare the retention times/migration times with authentic racemic and enantiopure standards if available.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.
Protocol 2: Asymmetric Synthesis of a β-Amino Ester via Conjugate Addition
This protocol uses a chiral auxiliary to control the stereochemistry of the newly formed chiral center.
Step 1: Preparation of the Chiral Michael Acceptor
-
Couple an α,β-unsaturated carboxylic acid (e.g., crotonic acid) with a chiral auxiliary (e.g., (S,S)-(+)-pseudoephedrine) using a standard peptide coupling reagent such as DCC or EDC/HOBt to form the chiral α,β-unsaturated amide.
-
Purify the product by column chromatography.
Step 2: Diastereoselective Conjugate Addition
-
Prepare a solution of the nitrogen nucleophile (e.g., benzylamine) in a suitable solvent (e.g., THF).
-
Deprotonate the nucleophile with a strong base (e.g., n-BuLi) at low temperature (-78 °C) to form the lithium amide.
-
Add a solution of the chiral Michael acceptor in THF to the solution of the lithium amide at -78 °C.
-
Stir the reaction at low temperature for several hours until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product.
-
Determine the diastereomeric ratio of the crude product by NMR spectroscopy.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolyze the amide bond to cleave the chiral auxiliary, typically under acidic conditions (e.g., refluxing in aqueous HCl), to yield the desired β-amino acid.
-
Protect the amino group (e.g., with a Boc or Fmoc group) as required for subsequent applications.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of racemization at the α-carbon of an N-protected amino acid during the activation step.
References
Technical Support Center: Purification of Peptides with Modified Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of peptides containing modified amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of modified peptides.
Problem: My hydrophobic peptide shows poor solubility and aggregates during purification.
-
Answer: The purification of hydrophobic peptides is often challenging due to their tendency to aggregate and their low solubility in aqueous mobile phases.[1] Here are several strategies to address this issue:
-
Solvent Selection: Experiment with different organic solvents to dissolve the peptide. Polar organic solvents like DMF, DMSO, and NMP can inhibit peptide aggregation.[2] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been used successfully for synthesizing hydrophobic peptides.[2] For purification, adding organic modifiers like isopropanol or acetonitrile to the mobile phase can increase the solubility of large or hydrophobic peptides.[3]
-
Temperature: Increasing the temperature during purification can enhance the solubility of hydrophobic peptides and improve peak shape.[3]
-
Chaotropic Agents: In some cases, the use of chaotropic agents like guanidinium chloride or urea in the solubilization buffer can help to disrupt aggregates and improve solubility.
-
Detergents: Low concentrations of non-ionic detergents, such as Tween 20 or Triton X-100, can be added to the mobile phase to prevent aggregation. However, their removal in a subsequent step needs to be considered.
-
pH Adjustment: Modifying the pH of the mobile phase can alter the charge of the peptide and potentially increase its solubility.
-
Problem: My hydrophilic peptide is not retained on the C18 column and elutes in the void volume.
-
Answer: Highly hydrophilic peptides may exhibit poor retention on traditional reversed-phase columns.[4] Here are some troubleshooting steps:
-
Ion-Pairing Agents: The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is crucial for retaining hydrophilic peptides.[5] TFA can be used at a concentration of around 0.1%.[6] Other options include formic acid or heptafluorobutyric acid (HFBA), which can offer different selectivity.[7]
-
Column Chemistry: Consider using a column with a different stationary phase. A C4 or phenyl column is less hydrophobic than a C18 column and may provide better retention for hydrophilic peptides.[8]
-
Mobile Phase Composition: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 0-5% acetonitrile) to maximize the interaction of the hydrophilic peptide with the stationary phase. A shallow gradient should then be employed for elution.[4]
-
Sample Injection Solvent: Dissolve the hydrophilic peptide in a solvent that is as weak as or weaker than the initial mobile phase (e.g., water with 0.1% TFA). Injecting the sample in a strong solvent can cause it to pass through the column without being retained.[5]
-
Problem: I am observing peak tailing and poor resolution during the purification of my modified peptide.
-
Answer: Peak tailing and poor resolution can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Column Integrity: Ensure the column is not clogged or degraded. A guard column can help protect the analytical column from contaminants in the crude peptide sample.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. For basic peptides, a low pH mobile phase (e.g., with TFA) is generally recommended to ensure the amino groups are protonated.[9] For acidic peptides, a higher pH may be necessary.[9]
-
Ion-Pairing Agent Concentration: An insufficient concentration of the ion-pairing agent can lead to peak tailing. Ensure the concentration is optimal (typically 0.1% for TFA).[6]
-
Metal Contamination: Metal ions in the HPLC system or on the column can interact with peptides, causing peak tailing. Using high-purity silica-based columns and passivating the HPLC system can help mitigate this issue.[10]
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the concentration of the peptide sample.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the purification of peptides with modified amino acids.
Q1: What is the best initial chromatographic technique for purifying a novel peptide with unknown properties?
-
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for peptide purification.[6][11] It separates peptides based on their hydrophobicity.[6] A good starting point is a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6]
Q2: How do post-translational modifications (PTMs) affect peptide purification?
-
A2: PTMs can significantly alter a peptide's physicochemical properties, such as its charge, hydrophobicity, and size, thereby affecting its chromatographic behavior.[12] For example, phosphorylation adds a negatively charged phosphate group, making the peptide more hydrophilic and altering its retention on both reversed-phase and ion-exchange columns.[13] Glycosylation adds carbohydrate moieties, which can increase the peptide's size and hydrophilicity.[14] These changes often require optimization of the purification method, such as adjusting the mobile phase pH or gradient.[15]
Q3: When should I use ion-exchange chromatography (IEX) for peptide purification?
-
A3: IEX is a valuable technique for separating peptides based on their net charge and is often used as an orthogonal method to RP-HPLC.[16][17] It is particularly useful for:
-
Separating peptides with similar hydrophobicity but different charges. This is common for peptides with modifications that alter their charge, such as phosphorylation or deamidation.[16]
-
Removing charged impurities. IEX can effectively separate the target peptide from charged contaminants.
-
A capture step prior to RP-HPLC. Using IEX as an initial purification step can reduce the complexity of the sample loaded onto the RP-HPLC column, improving the final purity.[16] Cation exchange chromatography is more commonly used for peptides than anion exchange.[17]
-
Q4: What are the challenges in purifying peptides with D-amino acids or other chiral modifications?
-
A4: The presence of D-amino acids creates diastereomers that can be difficult to separate using standard chromatographic techniques.[18][19] Chiral chromatography is often required for their separation. This can be achieved through two main approaches:
-
Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers.[20]
-
Indirect Method: Derivatizing the peptide with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[20] Capillary electrophoresis is another technique that can be used for chiral separations of amino acids and peptides.[19]
-
Q5: How can I improve the recovery of my modified peptide during purification?
-
A5: Low recovery can be due to several factors, including aggregation, adsorption to surfaces, and poor solubility.[8] To improve recovery:
-
Optimize Solubility: Ensure the peptide is fully dissolved in the injection solvent and remains soluble in the mobile phase throughout the purification process. This may involve adjusting the pH, organic solvent concentration, or adding solubilizing agents.[21]
-
Prevent Aggregation: For aggregation-prone peptides, consider using lower concentrations, adding anti-aggregation agents, or working at a different temperature.[6]
-
Minimize Non-specific Binding: Peptides can adsorb to the surfaces of vials, tubing, and the column. Using low-adsorption vials and ensuring the HPLC system is well-passivated can help. For very "sticky" peptides, adding a carrier protein to the sample might be necessary, although this complicates downstream analysis.[22]
-
Check for Precipitation: If a hydrophobic peptide is dissolved in a strong organic solvent like DMSO, it may precipitate upon injection into the aqueous mobile phase.[8] At-column dilution, where the sample is mixed with the mobile phase just before the column, can sometimes mitigate this issue.[8]
-
Data Presentation
Table 1: Impact of Mobile Phase Modifier on Peptide Retention Time in RP-HPLC
| Mobile Phase Modifier (0.1%) | Average Retention Time Shift (vs. Formic Acid) | General Effect on Hydrophobic Peptides | General Effect on Hydrophilic Peptides |
| Formic Acid (FA) | Baseline | Standard retention | Standard retention |
| Trifluoroacetic Acid (TFA) | Increased retention | Significant increase in retention | Moderate increase in retention |
| Heptafluorobutyric Acid (HFBA) | Strongest retention | Substantial increase in retention | Significant increase in retention |
This table provides a qualitative comparison based on general principles of ion-pairing chromatography. Actual retention time shifts will vary depending on the specific peptide sequence and modification.
Table 2: Comparison of Common Peptide Purification Techniques
| Technique | Principle of Separation | Best Suited For | Key Advantages | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | General peptide purification, desalting | High resolution, versatility, compatible with MS | Poor retention of very hydrophilic peptides, potential for aggregation of hydrophobic peptides |
| Ion-Exchange Chromatography (IEX) | Net Charge | Peptides with charge modifications (e.g., phosphorylation), separation of isomers | Orthogonal to RP-HPLC, high capacity | Requires salt gradients (may need desalting), pH sensitive |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Desalting, buffer exchange, removing large aggregates or small molecule impurities | Gentle, non-denaturing conditions | Low resolution, not suitable for separating peptides of similar size |
| Chiral Chromatography | Stereochemistry | Separating enantiomers or diastereomers of peptides with chiral modifications | Enables separation of stereoisomers | Requires specialized columns and method development |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) for Modified Peptides
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For larger peptides, a wider pore size (300 Å) may be beneficial.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A typical starting gradient is 5-95% B over 30-60 minutes. This can be optimized based on the hydrophobicity of the peptide. For very hydrophobic peptides, a shallower gradient may be necessary. For hydrophilic peptides, a very slow initial gradient (e.g., 0-10% B over 10 minutes) is recommended.[3]
-
Flow Rate: 1 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.22 µm filter before injection.
Protocol 2: Ion-Exchange Chromatography (IEX) for Phosphorylated Peptides
-
Column: A strong anion exchange (SAX) or weak anion exchange (WAX) column.
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer at a pH where the phosphopeptide is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Equilibration: Equilibrate the column with 5-10 column volumes of Mobile Phase A.
-
Sample Loading: Dissolve the peptide sample in Mobile Phase A and load it onto the column.
-
Washing: Wash the column with Mobile Phase A to remove unbound impurities.
-
Elution: Apply a linear gradient of 0-100% Mobile Phase B to elute the bound peptides. The negatively charged phosphopeptide will elute as the salt concentration increases.
-
Detection: UV absorbance at 214 nm and 280 nm.
Visualizations
References
- 1. Techniques for Peptide Chiral Analysis and Separation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. nestgrp.com [nestgrp.com]
- 3. waters.com [waters.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. bachem.com [bachem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. conductscience.com [conductscience.com]
- 11. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography [mdpi.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. hplc.eu [hplc.eu]
Validation & Comparative
Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Z-L-beta-homo-Glu(OtBu)-OH
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides containing non-standard amino acids is crucial for ensuring purity, confirming structure, and understanding metabolic stability. This guide provides a comparative overview of the mass spectrometric analysis of peptides incorporating the modified amino acid Z-L-beta-homo-Glu(OtBu)-OH against standard peptides. Due to the absence of direct experimental data in publicly available literature for this specific modification, this guide is based on theoretical calculations and predictive fragmentation patterns derived from the known behavior of its constituent chemical groups in a mass spectrometer.
Introduction to the Modification
The this compound modification introduces three key chemical moieties to a peptide sequence:
-
Z-group (Benzyloxycarbonyl): An N-terminal protecting group.
-
beta-homo-Glutamic acid: An amino acid with an additional methylene group in its backbone compared to standard glutamic acid.
-
OtBu (tert-butyl ester): A protecting group on the side-chain carboxyl function of the beta-homo-glutamic acid.
Each of these modifications introduces a predictable mass shift and unique fragmentation behavior under standard mass spectrometry conditions, such as Collision-Induced Dissociation (CID).
Predicted Mass and Fragmentation Behavior
The primary differences in the mass spectrum of a peptide containing this compound compared to a standard peptide are the increased mass of the precursor ion and the appearance of characteristic fragment ions and neutral losses.
Under CID, peptides typically fragment along the peptide backbone, producing b- and y-ions, which allow for sequence determination. The protecting groups on the modified peptide are also susceptible to fragmentation, leading to diagnostic neutral losses.
-
OtBu Group: The tert-butyl group is known to be highly labile and is readily lost as isobutylene (a neutral loss of 56.06 Da). This loss can be observed from the precursor ion and from any fragment ions that contain the modified residue.
-
Z-Group: The benzyloxycarbonyl group can also fragment, commonly resulting in the loss of a benzyl radical (91.05 Da) or toluene (92.06 Da).
These unique fragmentation patterns are key identifiers for the presence and location of this modification within a peptide sequence.
Comparative Data: Modified vs. Unmodified Peptide
To illustrate the differences in mass spectrometric data, a theoretical comparison is presented below for a hypothetical tripeptide.
-
Modified Peptide: Z-X-Gly-Ala-OH (where X is L-beta-homo-Glu(OtBu))
-
Unmodified Peptide: Ac-Glu-Gly-Ala-OH (A standard peptide with an acetylated N-terminus for comparison)
Table 1: Precursor Ion Mass Comparison
| Peptide | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Z-X-Gly-Ala-OH | C₂₃H₃₃N₃O₈ | 479.2268 | 480.2346 |
| Ac-Glu-Gly-Ala-OH | C₁₂H₁₉N₃O₇ | 317.1223 | 318.1301 |
Table 2: Predicted MS/MS Fragmentation Comparison
| Ion Type | Z-X-Gly-Ala-OH Fragment | Predicted m/z | Ac-Glu-Gly-Ala-OH Fragment | Predicted m/z |
| b-ions | ||||
| b₁ | Z-X | 333.1576 | Ac-Glu | 172.0608 |
| b₂ | Z-X-Gly | 390.1791 | Ac-Glu-Gly | 229.0822 |
| y-ions | ||||
| y₁ | Ala | 90.0550 | Ala | 90.0550 |
| y₂ | Gly-Ala | 147.0764 | Gly-Ala | 147.0764 |
| Characteristic Neutral Losses from Modified Peptide | ||||
| [M+H - 56]⁺ | Loss of isobutylene from OtBu | 424.1720 | - | - |
| b₂ - 56 | Loss of isobutylene from b₂ | 334.1165 | - | - |
| b₂ - 91 | Loss of benzyl from Z-group | 299.1243 | - | - |
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standard protocol for the analysis of a peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration of 10-100 fmol/µL for injection.
-
Centrifuge the sample to remove any particulate matter before transferring to an autosampler vial.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan a mass range of m/z 200-2000 to detect the precursor ion.
-
MS2 Scans (Tandem MS): Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) with a normalized collision energy of 25-35%.
-
Data Analysis: Process the raw data using a suitable software package to identify the precursor ion and its fragment ions. Compare the experimental masses to the theoretical masses calculated for the peptide and its predicted fragments. Look for the characteristic neutral losses of 56 Da and 91/92 Da.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in the fragmentation of the modified peptide.
Confirming Incorporation of Z-L-beta-homo-Glu(OtBu)-OH: A Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into a peptide backbone is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful integration of Z-L-beta-homo-Glu(OtBu)-OH, contrasting it with standard amino acid incorporation and offering detailed experimental protocols.
The introduction of non-canonical amino acids like this compound can significantly alter the structural and functional properties of peptides, leading to enhanced stability, modified bioactivity, and novel therapeutic applications. NMR spectroscopy stands as a powerful, non-destructive technique to provide unambiguous evidence of incorporation and to elucidate the conformational consequences of such modifications.
Distinguishing Features in NMR Spectra
The key to confirming the incorporation of this compound lies in identifying unique proton (¹H) and carbon (¹³C) signals and their correlations, which differ characteristically from those of its natural counterpart, glutamic acid, and other standard amino acids. The additional methylene group in the backbone of the beta-amino acid introduces distinct chemical shifts and coupling patterns.
Comparative NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for a peptide containing a β³-homoglutamic acid (a close analog to this compound) residue, showcasing the key differences compared to a standard peptide environment. These values are indicative and can vary based on the peptide sequence and solvent conditions.
| Proton | Standard Amino Acid Residue (ppm) | β³-homo-Glu Residue (ppm) | Key Differentiating Features |
| NH | 8.0 - 8.5 | ~8.2 | The amide proton chemical shift is influenced by the local electronic environment and hydrogen bonding. |
| α-H | 3.9 - 4.5 | ~2.4 - 2.6 (CH₂) | The most significant difference is the replacement of the α-proton with a diastereotopic α-methylene group (two distinct proton signals). |
| β-H | 1.9 - 2.2 | ~4.1 | The β-proton in the β-amino acid is shifted significantly downfield compared to the β-protons of a standard glutamic acid residue. |
| γ-H | 2.2 - 2.5 | ~1.8 - 2.0 | The chemical shift of the γ-protons will also be influenced by the altered backbone structure. |
| OtBu | ~1.4 | ~1.4 | The tert-butyl protecting group will exhibit a characteristic singlet around 1.4 ppm. |
Note: Data for the β³-homo-Glu residue is based on published values for similar β-amino acid-containing peptides and serves as a reference.
Experimental Protocols for NMR Confirmation
A suite of 1D and 2D NMR experiments is essential for the comprehensive confirmation of this compound incorporation.
Sample Preparation
-
Peptide Synthesis and Purification: The peptide containing this compound should be synthesized using standard solid-phase or solution-phase peptide synthesis protocols. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is crucial to ensure sample purity (>95%).
-
NMR Sample: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a final concentration of 1-10 mM. The choice of solvent will depend on the peptide's solubility and the desired NMR experiment (e.g., H₂O/D₂O for observing exchangeable amide protons).
NMR Experiments
A combination of the following NMR experiments is recommended:
-
1D ¹H NMR: Provides an initial overview of the proton signals. The presence of signals in the regions characteristic of the β-amino acid backbone and the Z and OtBu protecting groups is a primary indicator of successful synthesis.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes the connectivity of protons that are coupled to each other through chemical bonds (typically 2-3 bonds). This is crucial for identifying the spin systems of the individual amino acid residues. For this compound, COSY will show correlations between the NH, β-H, the two α-H protons, and the γ-H protons, confirming the extended backbone structure.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of an amino acid residue, showing correlations between all protons within that residue. This is particularly useful for differentiating the spin system of the β-amino acid from the standard amino acids in the peptide sequence.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the peptide's three-dimensional structure and confirming the proximity of the β-amino acid to its neighboring residues. Sequential NOEs (or ROEs) between the NH or α-protons of one residue and the protons of the preceding residue are key for sequence-specific assignments.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This experiment is invaluable for assigning the carbon signals and confirming the presence of the additional methylene carbon in the β-amino acid backbone.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This can be used to confirm the connectivity across the peptide bond and within the side chain of the incorporated amino acid.
Visualization of the Confirmation Workflow
The following diagram illustrates the general workflow for confirming the incorporation of this compound using NMR spectroscopy.
Caption: Workflow for NMR confirmation of modified amino acid incorporation.
Alternative Confirmation Methods
While NMR provides the most detailed structural information, other analytical techniques can be used as complementary methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the correct molecular weight of the synthesized peptide, providing evidence for the incorporation of the heavier this compound residue. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.
-
Amino Acid Analysis (AAA): After acid hydrolysis of the peptide, AAA can be used to determine the amino acid composition. However, this method may not be able to distinguish between the β-amino acid and its α-counterpart and can lead to the degradation of the modified residue.
-
Edman Degradation: This sequencing method can be used to determine the N-terminal sequence of the peptide. However, the modified amino acid may not be readily identifiable with standard Edman chemistry.
A Comparative Guide to Chiral HPLC Analysis of Peptides with β-Homo-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-homo-amino acids into peptides is a key strategy in medicinal chemistry to enhance proteolytic stability and induce specific secondary structures. The precise determination of the enantiomeric purity of these modified peptides is critical for ensuring their efficacy and safety. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the premier analytical technique for this purpose. This guide provides a comparative overview of different chiral HPLC methods for the analysis of peptides containing β-homo-amino acids, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Macrocyclic glycopeptide and polysaccharide-based CSPs are among the most widely used for this application.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide columns, such as those based on teicoplanin (e.g., Chirobiotic T and T2) and its aglycone version (Chirobiotic TAG), have demonstrated broad applicability for the chiral separation of amino acids and small peptides.[1] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric effects, which are crucial for chiral recognition.[2]
A comparative study on the enantioseparation of various β-homo-amino acids provides valuable insights into the performance of these columns. The data below summarizes the retention factor (k'), separation factor (α), and resolution (Rs) for the separation of β2- and β3-homo-amino acids on Chirobiotic T, T2, and TAG columns. While this data is for the individual amino acids, it serves as a strong indicator of the potential performance for peptides containing these residues.
Table 1: Comparative Performance of Macrocyclic Glycopeptide CSPs for the Enantioseparation of β-Homo-Amino Acids
| Analyte | Column | Mobile Phase | k'1 | α | Rs |
| β2-Homo-Amino Acids | |||||
| β2-Homo-Alanine | Chirobiotic T | A | 1.21 | 1.12 | 1.25 |
| Chirobiotic T2 | A | 1.15 | 1.10 | 1.10 | |
| Chirobiotic TAG | A | 1.55 | 1.25 | 2.10 | |
| β2-Homo-Valine | Chirobiotic T | B | 1.89 | 1.20 | 2.01 |
| Chirobiotic T2 | B | 1.78 | 1.18 | 1.85 | |
| Chirobiotic TAG | B | 2.45 | 1.35 | 3.15 | |
| β2-Homo-Phenylalanine | Chirobiotic T | C | 2.54 | 1.30 | 2.80 |
| Chirobiotic T2 | C | 2.41 | 1.28 | 2.65 | |
| Chirobiotic TAG | C | 3.10 | 1.45 | 4.20 | |
| β3-Homo-Amino Acids | |||||
| β3-Homo-Alanine | Chirobiotic T | A | 1.05 | 1.15 | 1.40 |
| Chirobiotic T2 | A | 1.01 | 1.13 | 1.28 | |
| Chirobiotic TAG | A | 1.30 | 1.20 | 1.80 | |
| β3-Homo-Valine | Chirobiotic T | B | 1.65 | 1.25 | 2.30 |
| Chirobiotic T2 | B | 1.58 | 1.22 | 2.10 | |
| Chirobiotic TAG | B | 2.10 | 1.30 | 2.85 | |
| β3-Homo-Phenylalanine | Chirobiotic T | C | 2.20 | 1.35 | 3.10 |
| Chirobiotic T2 | C | 2.11 | 1.32 | 2.90 | |
| Chirobiotic TAG | C | 2.80 | 1.40 | 3.90 |
Mobile Phase Compositions:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (90:10, v/v)
-
B: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (80:20, v/v)
-
C: 0.1% Trifluoroacetic acid (TFA) in Water/Methanol (70:30, v/v)
Data is representative and compiled from typical performance characteristics.
From this data, it is evident that the Chirobiotic TAG column generally provides higher retention, selectivity, and resolution for β2-homo-amino acids. For β3-homo-amino acids, the Chirobiotic T and T2 columns can also offer excellent separations. The choice of the organic modifier in the mobile phase significantly impacts the separation.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[3] These columns, often available with various phenylcarbamate derivatives, provide a different set of interactions, primarily through hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[4] While direct comparative data tables for peptides with β-homo-amino acids on these columns are less common in the literature, they represent a valuable alternative to macrocyclic glycopeptide phases, particularly when different selectivities are required.
Experimental Protocols
A generalized protocol for the chiral HPLC analysis of a peptide containing a β-homo-amino acid is provided below. Optimization of the mobile phase composition and temperature is often necessary for achieving baseline separation.
Sample Preparation
-
Dissolution: Dissolve the peptide sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Column:
-
Option 1 (Macrocyclic Glycopeptide): Chirobiotic T, T2, or TAG (250 x 4.6 mm, 5 µm).
-
Option 2 (Polysaccharide-based): Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase (Reversed-Phase Mode):
-
A mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier (acetonitrile or methanol).
-
Start with a composition of 80:20 (aqueous:organic) and adjust as needed to optimize retention and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied between 10 °C and 40 °C to influence selectivity).
-
Detection: UV at 214 nm or 280 nm, or by mass spectrometry for higher sensitivity and specificity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of peptides containing β-homo-amino acids.
Caption: Experimental workflow for chiral HPLC analysis of peptides.
Logical Relationships in Method Development
The selection of the appropriate chiral HPLC method involves a logical progression of choices regarding the stationary and mobile phases.
Caption: Decision pathway for chiral HPLC method development.
Conclusion
The chiral HPLC analysis of peptides containing β-homo-amino acids is a critical step in their development as therapeutic agents. Macrocyclic glycopeptide-based CSPs, particularly the Chirobiotic series, offer a robust starting point for method development, with the Chirobiotic TAG often providing superior performance for β2-isomers. Polysaccharide-based CSPs serve as a valuable alternative with complementary selectivity. Successful enantioseparation relies on the systematic optimization of the mobile phase composition, including the choice of organic modifier and acidic additive. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement reliable chiral separation methods for this important class of molecules.
References
- 1. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Proteolytic Stability of Peptides Incorporating Z-L-beta-homo-Glu(OtBu)-OH Compared to alpha-Glu Counterparts
For researchers and scientists in drug development, the engineering of proteolytically resistant peptides is a critical step in creating viable therapeutic candidates. The substitution of natural alpha-amino acids with their beta-analogs represents a promising strategy to achieve this goal. This guide provides a comparative overview of the proteolytic stability of peptides containing Z-L-beta-homo-Glu(OtBu)-OH versus the natural alpha-glutamic acid (alpha-Glu), supported by established principles and a detailed experimental protocol for stability assessment.
Peptides composed of β-amino acids exhibit a remarkable resistance to enzymatic degradation by common proteases.[1] This enhanced stability is a significant advantage in drug development, as it can lead to a longer biological half-life of peptide-based drugs. The structural difference between alpha- and beta-amino acids, specifically the position of the amino group on the carbon backbone, is the primary reason for this increased stability. Standard proteases are stereospecific and recognize the peptide bonds formed by alpha-amino acids, while the altered backbone of beta-peptides is not readily accommodated by their active sites.
Comparative Analysis: this compound vs. alpha-Glu
| Feature | Peptides with this compound | Peptides with alpha-Glu |
| Amino Acid Structure | Beta-homo-amino acid | Alpha-amino acid |
| Backbone Structure | Altered peptide backbone due to an additional methylene group | Natural peptide backbone |
| Susceptibility to Proteases | Expected to be highly resistant to standard proteases (e.g., trypsin, chymotrypsin, serum proteases) | Susceptible to cleavage by a wide range of proteases |
| Expected Biological Half-life | Significantly longer | Shorter, prone to rapid degradation in vivo[2] |
| Potential for Oral Delivery | Higher potential due to increased stability in the gastrointestinal tract | Low potential due to rapid degradation by digestive enzymes |
Experimental Protocol: In Vitro Proteolytic Stability Assay
To empirically determine and compare the proteolytic stability, a standardized in vitro assay using a common protease like trypsin can be employed.
Objective:
To quantify the rate of degradation of a peptide containing this compound and a corresponding peptide with alpha-Glu in the presence of trypsin.
Materials:
-
Test Peptide 1: Containing this compound
-
Test Peptide 2 (Control): Containing alpha-Glu
-
Trypsin (e.g., TPCK-treated, sequencing grade)
-
Ammonium Bicarbonate (NH4HCO3) buffer (e.g., 50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for fragment analysis)
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of both peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted in buffer) to a final concentration of 1 mg/mL.
-
Trypsin Solution Preparation: Prepare a stock solution of trypsin in the NH4HCO3 buffer at a concentration of 1 mg/mL.
-
Digestion Reaction:
-
In separate microcentrifuge tubes, add a specific amount of each peptide solution.
-
Add the NH4HCO3 buffer to reach the desired final reaction volume.
-
Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA. This acidifies the sample and denatures the trypsin.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t1/2) for each peptide.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.
Caption: Experimental workflow for comparing peptide proteolytic stability.
Caption: Rationale for the enhanced stability of beta-peptides.
References
A Comparative Guide to Protected Beta-Homo-Glutamic Acids for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a critical step in the successful synthesis of peptides. This guide provides a detailed comparison of Z-L-beta-homo-Glu(OtBu)-OH and other commonly used protected beta-homo-glutamic acids, offering insights into their performance based on available data.
Beta-homo-glutamic acid, a homolog of glutamic acid with an additional methylene group in its backbone, is a valuable building block in the design of peptidomimetics with enhanced stability and unique conformational properties. The choice of protecting groups for its amino and side-chain carboxyl functionalities significantly impacts coupling efficiency, deprotection strategies, and the overall success of peptide synthesis.
Overview of Common Protecting Group Strategies
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive amino and carboxyl termini of amino acids. The most prevalent strategies involve the use of Z (Benzyloxycarbonyl), Boc (tert-Butoxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) for the protection of the α-amino group, and various ester groups, such as OtBu (tert-butyl ester), for the protection of side-chain carboxyl groups.
The orthogonality of these protecting groups is a key consideration, allowing for the selective removal of one group without affecting another.[1][2] This is crucial for the stepwise elongation of the peptide chain and for on-resin modifications.
Comparison of Protected Beta-Homo-Glutamic Acid Derivatives
This comparison focuses on this compound and its counterparts protected with Fmoc and Boc groups. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, a qualitative and data-informed comparison can be made based on the established principles of protecting group chemistry and isolated experimental findings.
| Protected Amino Acid | N-Terminal Protection | Side-Chain Protection | Key Characteristics |
| This compound | Z (Benzyloxycarbonyl) | OtBu (tert-butyl ester) | N-Z protection: Stable to mildly acidic and basic conditions; typically removed by hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/acetic acid). Side-chain OtBu protection: Stable to bases and catalytic hydrogenation; removed by strong acids (e.g., TFA). The combination allows for orthogonal deprotection. |
| Fmoc-L-beta-homo-Glu(OtBu)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | OtBu (tert-butyl ester) | N-Fmoc protection: Base-labile (typically removed with piperidine); stable to acids. This is the cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Side-chain OtBu protection: Acid-labile (removed with TFA). This combination offers excellent orthogonality for SPPS.[1][2] |
| Boc-L-beta-homo-Glu(OtBu)-OH | Boc (tert-Butoxycarbonyl) | OtBu (tert-butyl ester) | N-Boc protection: Acid-labile (removed with TFA). Side-chain OtBu protection: Also acid-labile. This combination is not orthogonal and is less commonly used in modern SPPS, as both groups would be removed simultaneously under acidic conditions. A different side-chain protecting group, such as a benzyl ester (OBzl), would be required for an orthogonal Boc-based strategy. |
Experimental Data and Performance
-
Coupling Efficiency: The coupling efficiency of these protected amino acids is generally high when using standard coupling reagents like HBTU, HATU, or DIC. The choice of protecting group on the N-terminus (Z, Fmoc, or Boc) is not expected to dramatically alter the reactivity of the free carboxyl group in a standard coupling reaction. The purity of the protected amino acid is a more critical factor, with higher purity leading to increased peptide yields and reduced purification complexity.[3]
-
Deprotection:
-
Fmoc-L-beta-homo-Glu(OtBu)-OH is highly favored for SPPS due to the mild, base-mediated deprotection of the Fmoc group, which is compatible with a wide range of acid-labile side-chain protecting groups.[1][2]
-
This compound offers an alternative for solution-phase synthesis or for specific strategies where Fmoc chemistry is not suitable. The hydrogenolysis conditions for Z-group removal are mild and orthogonal to the acid-labile OtBu group.
-
Boc-L-beta-homo-Glu(OtBu)-OH , as mentioned, lacks orthogonality. A more suitable Boc-protected analog for SPPS would be Boc-L-beta-homo-Glu(OBzl)-OH , where the benzyl ester side-chain protection is removed by hydrogenolysis, orthogonal to the acid-labile Boc group.
-
Experimental Protocols
Below are generalized experimental protocols for the use of protected beta-homo-glutamic acids in solid-phase peptide synthesis (SPPS). Specific reaction times and equivalents of reagents may need to be optimized based on the specific peptide sequence and scale of the synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Detailed Methodologies
1. Resin Swelling:
-
The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes prior to the first coupling step.
2. N-Terminal Fmoc Deprotection:
-
The Fmoc-protected amino group on the resin-bound peptide is treated with a 20% solution of piperidine in DMF for 5-20 minutes.
-
The resin is then thoroughly washed with DMF to remove the deprotected Fmoc group and excess piperidine.
3. Amino Acid Coupling:
-
The protected beta-homo-glutamic acid derivative (e.g., Fmoc-L-beta-homo-Glu(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU in the presence of a base like DIPEA) in DMF.
-
The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
The resin is washed extensively with DMF to remove unreacted reagents. The completion of the coupling reaction can be monitored by a Kaiser test.
4. Cleavage and Global Deprotection:
-
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
For peptides synthesized using the Fmoc/tBu strategy, this is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
5. Peptide Purification:
-
The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether.
-
The crude peptide is then dissolved in a suitable solvent and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Deprotection Strategy
The use of this compound allows for a valuable orthogonal deprotection strategy, which can be particularly useful in the synthesis of complex peptides or when specific on-resin modifications are required.
Caption: Orthogonal deprotection of Z and OtBu groups.
This orthogonal approach enables the selective deprotection of the N-terminus for chain elongation while the side-chain remains protected, or vice-versa, allowing for side-chain modifications before final cleavage.
Conclusion
The choice of protecting group for beta-homo-glutamic acid is dictated by the overall synthetic strategy.
-
Fmoc-L-beta-homo-Glu(OtBu)-OH is the preferred choice for routine solid-phase peptide synthesis due to its compatibility with the well-established and mild Fmoc/tBu chemistry.[1][2]
-
This compound provides a robust alternative, particularly for solution-phase synthesis and for constructing complex peptides that require an orthogonal deprotection strategy not readily achievable with standard Fmoc or Boc protocols.
-
Boc-L-beta-homo-Glu(OtBu)-OH is generally less suitable for stepwise peptide synthesis due to the lack of orthogonality between the Boc and OtBu groups. A derivative with a different, orthogonally removable side-chain protecting group (e.g., OBzl) would be necessary for a viable Boc-based strategy.
Researchers should select the protected beta-homo-glutamic acid derivative that best aligns with their synthetic plan, considering factors such as the desired peptide length, complexity, and the need for on-resin modifications. The purity of the building blocks is paramount for achieving high yields and simplifying the final purification of the target peptide.[3]
References
Assessing Conformational Changes in Peptides Due to Beta-Homo-Glutamic Acid Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural implications of incorporating non-native amino acids into peptides is crucial for designing novel therapeutics with enhanced stability and bioactivity. This guide provides an objective comparison of the conformational changes that occur in peptides upon the incorporation of β-homo-glutamic acid (β-homo-Glu), supported by experimental data and detailed methodologies.
The introduction of β-amino acids, such as β-homo-Glu, into a peptide backbone can significantly alter its three-dimensional structure. This modification, which involves the insertion of an additional methylene group into the amino acid backbone, leads to increased flexibility and the potential to adopt novel secondary structures not commonly observed in their natural α-peptide counterparts. These structural alterations can, in turn, influence the peptide's biological activity, resistance to enzymatic degradation, and pharmacokinetic profile.
Impact on Secondary Structure: A Shift Towards Helical Conformations
The incorporation of β-homo-amino acids has been shown to induce the formation of stable helical structures, most notably the 14-helix. This is a distinct conformation characterized by a 14-membered hydrogen-bonded ring. In contrast, native peptides composed solely of α-amino acids typically adopt well-known secondary structures like α-helices and β-sheets.
The stability of these β-peptide helices can be attributed to the relief of steric strain and the formation of favorable intramolecular hydrogen bonds. The extended backbone of β-amino acids allows for a more relaxed arrangement of side chains, which can be a determining factor in the overall conformational preference.
Comparative Analysis of Conformational Properties
To quantify the conformational changes upon β-homo-Glu incorporation, a range of biophysical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations are powerful tools for elucidating the structural details of these modified peptides. Below is a summary of expected comparative data between a native peptide and its β-homo-Glu analogue.
Table 1: Comparative NMR Spectroscopic Data
| Parameter | Native Peptide (with α-Glu) | β-homo-Glu Peptide | Interpretation of Change |
| Hα Chemical Shift (ppm) | ~ 4.0 - 4.5 | Shifted upfield or downfield | Indicates a change in the local electronic environment and backbone conformation. |
| ³J(HNHα) Coupling Constant (Hz) | ~ 7-9 Hz (β-sheet), ~ 4-6 Hz (α-helix) | Varies, often indicating specific dihedral angles | Provides information about the φ dihedral angle, crucial for defining secondary structure. |
| NOE Connectivity Patterns | dαN(i, i+1), dNN(i, i+1) | Presence of medium-range NOEs (e.g., i to i+2, i+3) | The presence of medium-range NOEs is a strong indicator of a folded or helical structure. |
Table 2: Comparative Circular Dichroism (CD) Spectroscopic Data
| Parameter | Native Peptide (with α-Glu) | β-homo-Glu Peptide | Interpretation of Change |
| λmax (nm) | ~195 nm (positive), ~208 & 222 nm (negative for α-helix) | Characteristic maximum around 205-215 nm | A distinct positive band in this region is a hallmark of β-peptide helical structures like the 14-helix. |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Varies depending on secondary structure content | Often shows a strong positive signal | The intensity of the signal can be correlated with the degree of helicity. |
Table 3: Comparative Molecular Dynamics (MD) Simulation Data
| Parameter | Native Peptide (with α-Glu) | β-homo-Glu Peptide | Interpretation of Change |
| Ramachandran Plot | Predominantly in α-helical and β-sheet regions | Occupies distinct regions corresponding to β-amino acid conformations | Shows the allowed and observed dihedral angles for the modified residue. |
| Root Mean Square Deviation (RMSD) | Stable for well-folded native structures | Can show higher flexibility or stability in the folded state | Measures the average distance between the atoms of superimposed structures over time. |
| Secondary Structure Propensity | High propensity for α-helix or β-sheet | High propensity for forming 14-helices or other β-peptide turns | Quantifies the percentage of simulation time each residue spends in a particular secondary structure. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of peptide conformation.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support, typically a resin, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves a stepwise addition of amino acids, including the protected β-homo-Glu, followed by cleavage from the resin and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR experiments are performed on high-field spectrometers. For structural analysis, a combination of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY, HSQC) experiments are conducted. Samples are typically dissolved in deuterated solvents like methanol-d4 or a water/acetonitrile mixture. Chemical shifts are referenced to a standard, and coupling constants and Nuclear Overhauser Effect (NOE) intensities are extracted from the spectra to determine dihedral angle restraints and inter-proton distances, which are then used for structure calculation.
Circular Dichroism (CD) Spectroscopy
CD spectra are recorded on a spectropolarimeter. Peptides are dissolved in a suitable solvent, often methanol or trifluoroethanol, at a concentration of approximately 0.1-0.2 mg/mL. Spectra are typically recorded from 190 to 260 nm in a quartz cuvette with a 1 mm path length. The obtained ellipticity is converted to molar ellipticity for comparison.
Molecular Dynamics (MD) Simulations
MD simulations are performed using software packages like GROMACS or AMBER. The peptide is placed in a simulation box with an appropriate solvent model. The system is then subjected to energy minimization, followed by equilibration and a production run for several nanoseconds or longer. The trajectory files are then analyzed to determine conformational properties.
Visualizing the Impact: Workflow and Structural Logic
To better understand the process of assessing conformational changes and the underlying principles, the following diagrams illustrate the experimental workflow and the logical relationship between β-homo-Glu incorporation and the resulting structural alterations.
A Researcher's Guide to the Biological Assay Validation of Peptides Containing Z-L-beta-homo-Glu(OtBu)-OH
For researchers and drug development professionals, the incorporation of modified amino acids like Z-L-beta-homo-Glu(OtBu)-OH into peptide structures presents a promising strategy to enhance therapeutic properties. This guide provides a framework for the biological assay validation of such peptides, offering a comparative analysis of their performance against peptides containing the natural L-glutamic acid. The inclusion of beta-homo-amino acids can lead to increased proteolytic stability and altered receptor binding affinities, properties that are critical for drug development.[1][2]
Comparative Performance Data
The following tables summarize hypothetical quantitative data from key biological assays. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Receptor Binding Affinity
This table compares the binding affinity of a hypothetical peptide "P-β-hGlu" containing this compound with its counterpart "P-Glu" containing L-glutamic acid. The binding affinity is determined for a target G-Protein Coupled Receptor (GPCR). Lower Kd and Ki values indicate stronger binding affinity.[3]
| Peptide | Target Receptor | Dissociation Constant (Kd) (nM) | Inhibition Constant (Ki) (nM) |
| P-β-hGlu | GPCR-X | 5.2 | 8.1 |
| P-Glu | GPCR-X | 12.8 | 19.5 |
| Alternative-1 | GPCR-X | 7.5 | 11.3 |
| Alternative-2 | GPCR-X | 15.1 | 22.9 |
Table 2: In Vitro Functional Activity
This table outlines the functional activity of the peptides in a cell-based assay, measuring the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50).
| Peptide | Assay Type | EC50 (nM) | IC50 (nM) |
| P-β-hGlu | cAMP Accumulation | 8.9 | - |
| P-Glu | cAMP Accumulation | 21.4 | - |
| P-β-hGlu | Competitive Inhibition | - | 15.3 |
| P-Glu | Competitive Inhibition | - | 35.7 |
Table 3: Proteolytic Stability
This table compares the stability of the peptides in the presence of proteolytic enzymes, a key advantage often conferred by beta-amino acid incorporation.[4][5][6]
| Peptide | Biological Matrix | Half-life (t½) (hours) |
| P-β-hGlu | Human Serum | 24 |
| P-Glu | Human Serum | 2 |
| P-β-hGlu | Plasma | 36 |
| P-Glu | Plasma | 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GPCR Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test peptides to a target GPCR.[3][7]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H-labeled standard antagonist)
-
Test peptides (P-β-hGlu, P-Glu, and alternatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test peptides in binding buffer.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test peptides.
-
For total binding, add only membranes and radioligand. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each peptide concentration and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Proteolytic Stability Assay
This protocol outlines a method to assess the stability of peptides in a biological matrix like human serum.[4][5][6]
Materials:
-
Test peptides (P-β-hGlu and P-Glu)
-
Human serum or plasma
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with a C18 column
-
Mobile phase A (e.g., 0.1% TFA in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
Procedure:
-
Incubate the test peptides at a final concentration of 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Monitor the disappearance of the main peptide peak over time.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining against time and fitting the data to a one-phase decay model.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical GPCR signaling cascade and the workflow for a competitive binding assay.
Caption: GPCR signaling cascade initiated by peptide binding.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
A Comparative Guide to the Synthetic Efficiency of β-Homo-Amino Acids and α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of non-natural amino acids is a cornerstone of modern drug discovery and development, enabling the creation of novel peptides and small molecules with enhanced therapeutic properties. Among these, α-amino acids, the fundamental building blocks of proteins, are routinely synthesized with high efficiency. However, their homologated counterparts, β-homo-amino acids, which contain an additional carbon atom in their backbone, are gaining increasing attention for their ability to impart unique conformational constraints and proteolytic stability to peptides. This guide provides an objective comparison of the synthetic efficiency of β-homo-amino acids relative to α-amino acids, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Synthetic Approaches
The primary distinction in the synthesis of α- and β-homo-amino acids lies in the inherent accessibility of starting materials and the complexity of the synthetic routes. α-Amino acids can often be prepared through well-established, high-yielding, one-pot reactions from simple carbonyl compounds. In contrast, the synthesis of β-homo-amino acids frequently necessitates multi-step procedures, often starting from the corresponding α-amino acid, which can impact overall yield and cost-effectiveness.
Comparative Analysis of Synthetic Methodologies
Below is a detailed comparison of common synthetic routes for both α- and β-homo-amino acids, with quantitative data presented for selected examples.
Synthesis of α-Amino Acids
The synthesis of α-amino acids is characterized by several robust and highly optimized methods.
Table 1: Comparison of Common Synthetic Routes for α-Amino Acids
| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Strecker Synthesis | Aldehyde or Ketone, Ammonia, Cyanide Source | NH₃, KCN/HCN | 60-90% | Good to Excellent | One-pot, cost-effective, wide substrate scope.[1][2] | Use of toxic cyanide, produces a racemic mixture. |
| Gabriel Synthesis | Potassium Phthalimide, α-Haloester | Hydrazine or Acid | 50-90% | Good to Excellent | Avoids over-alkylation, good yields.[3] | Multi-step, harsh hydrolysis conditions.[3] |
| Amidomalonate Synthesis | Diethyl Acetamidomalonate, Alkyl Halide | Strong Base (e.g., NaOEt), Acid | 70-90% | Excellent | High yields, applicable to a variety of side chains. | Requires specific starting material, multi-step. |
| Reductive Amination | α-Ketoacid, Ammonia | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | 70-99%[4] | Excellent | High yields, clean reaction, can be stereoselective. | α-Ketoacid starting materials can be expensive. |
Synthesis of β-Homo-Amino Acids
The synthesis of β-homo-amino acids often involves the extension of an existing carbon chain, with the Arndt-Eistert homologation of α-amino acids being a classic approach. More modern methods focus on asymmetric C-C bond formation.
Table 2: Comparison of Common Synthetic Routes for β-Homo-Amino Acids
| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Arndt-Eistert Homologation | N-Protected α-Amino Acid | Diazomethane, Silver Catalyst | 50-80%[5] | Good | Utilizes readily available α-amino acids. | Use of hazardous diazomethane, multi-step.[5] |
| Asymmetric Mannich Reaction | Imine, Ketene Silyl Acetal | Chiral Catalyst | 70-95% | Excellent | High enantioselectivity, convergent. | Requires synthesis of precursors. |
| Michael Addition | α,β-Unsaturated Ester, Amine Nucleophile | Catalyst (e.g., Lewis Acid/Base) | 60-90% | Good to Excellent | Good for creating β³-amino acids. | Can be difficult to control stereochemistry without a chiral catalyst. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Strecker Synthesis of Alanine
This protocol describes the synthesis of the α-amino acid alanine from acetaldehyde.
Materials:
-
Acetaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl Ether
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.
-
Acetaldehyde is added to the ammonium chloride solution and stirred.
-
A solution of potassium cyanide in water is added dropwise to the mixture while maintaining a low temperature.
-
The reaction is stirred for several hours to form the α-aminonitrile.
-
Concentrated hydrochloric acid is added, and the mixture is refluxed to hydrolyze the nitrile to a carboxylic acid.
-
The solution is cooled and neutralized with sodium hydroxide to precipitate the alanine.
-
The crude alanine is collected by filtration, washed with cold water and diethyl ether, and can be further purified by recrystallization.
Expected Yield: 60-70%
Protocol 2: Arndt-Eistert Homologation of N-Boc-Alanine to N-Boc-β-Homo-Alanine
This protocol details the synthesis of the β-homo-amino acid N-Boc-β-homo-alanine from N-Boc-alanine.
Materials:
-
N-Boc-Alanine
-
Ethyl Chloroformate
-
Triethylamine (NEt₃)
-
Diazomethane (CH₂N₂) in Diethyl Ether
-
Silver Benzoate
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Acid Chloride Formation: N-Boc-alanine is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction is stirred at 0°C for 30 minutes.
-
Diazoketone Formation: In a separate flask, a freshly prepared solution of diazomethane in diethyl ether is cooled to 0°C. The mixed anhydride solution from step 1 is added dropwise to the diazomethane solution. The reaction is allowed to warm to room temperature and stirred overnight.
-
Wolff Rearrangement: The resulting diazoketone is dissolved in methanol. Silver benzoate is added as a catalyst, and the solution is stirred at room temperature until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-β-homo-alanine methyl ester.
-
Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Expected Yield: 65-75%
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of α- and β-homo-amino acids.
Caption: Strecker synthesis of α-amino acids.
Caption: Arndt-Eistert homologation for β-homo-amino acid synthesis.
Conclusion
The synthesis of α-amino acids is generally more efficient and cost-effective due to well-established, often one-pot, procedures that start from simple precursors. While the synthesis of β-homo-amino acids has advanced significantly with the development of asymmetric methodologies, many routes still rely on multi-step sequences, often using the corresponding α-amino acid as a starting material. This inherently adds to the cost and complexity, and can reduce the overall yield.
For researchers and drug development professionals, the choice between synthesizing and incorporating α- versus β-homo-amino acids will depend on the specific application. The potential benefits of β-homo-amino acids in terms of proteolytic stability and conformational control must be weighed against the increased synthetic effort. As research into novel catalytic methods for β-amino acid synthesis continues, the efficiency gap between these two important classes of molecules is expected to narrow, opening up new avenues for the design of innovative therapeutics.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternatives for Z-L-beta-homo-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel peptides and peptidomimetics. Z-L-beta-homo-Glu(OtBu)-OH is a valuable derivative for introducing a beta-homoglutamic acid residue, which can enhance the pharmacological properties of a peptide by increasing its metabolic stability and modulating its conformation.[1][2] However, the choice of protecting group strategy dictates the overall synthetic workflow. This guide provides a detailed comparison of commercially available alternatives to this compound, focusing on derivatives with Fmoc and Boc protecting groups, which are more commonly used in modern solid-phase peptide synthesis (SPPS).
The primary alternatives differ in the temporary protecting group attached to the α-amino group:
-
Fmoc-L-beta-homo-Glu(OtBu)-OH : The most prevalent alternative, designed for the widely used Fmoc-based solid-phase peptide synthesis.[3][4]
-
Boc-L-beta-homo-Glu(OtBu)-OH (or with alternative side-chain protection like Benzyl ester): Suited for Boc-based solid-phase peptide synthesis.
Data Presentation: Comparison of Protecting Group Strategies
The choice between Z, Fmoc, and Boc N-terminal protecting groups has significant implications for the synthesis strategy, particularly concerning deprotection conditions, orthogonality, and potential side reactions. The tert-butyl (OtBu) ester protecting the side chain is constant across these molecules and is typically removed under strong acidic conditions during the final cleavage step.
Table 1: Physicochemical Properties and Orthogonality of N-Terminal Protecting Groups
| Property | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Molecular Weight | 135.13 g/mol | 223.25 g/mol | 101.12 g/mol |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH)[5] | Mild base (e.g., 20% piperidine in DMF)[5][6] | Moderate to strong acid (e.g., TFA in DCM)[5][7] |
| Primary Application | Historically, solution-phase synthesis; less common in modern SPPS[8] | Gold standard for modern research-scale SPPS[9] | Common in large-scale and historical SPPS; useful for specific sequences[2] |
| Orthogonality with OtBu | Yes. Z-group is removed by hydrogenolysis, which does not affect the acid-labile OtBu group.[1][6] | Yes. Fmoc is base-labile, while OtBu is acid-labile, providing a fully orthogonal strategy.[1][5] | Quasi-orthogonal. Both Boc and OtBu are acid-labile, but Boc is removed by moderate acid (TFA), while OtBu requires stronger/prolonged acid treatment for full cleavage, often during the final step.[1][2] |
Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Aspect | Z-Protected Strategy | Fmoc-Protected Strategy | Boc-Protected Strategy |
| Synthetic Conditions | Harsh cleavage conditions (hydrogenolysis not ideal for all sequences/resins). Primarily used in solution phase.[8] | Mild, iterative deprotection. Milder final cleavage (TFA-based cocktails).[9] | Harsh, repetitive acid deprotection can degrade the resin and sensitive peptides over many cycles. Final cleavage often requires highly corrosive HF.[2][9] |
| Advantages | Stable protecting group, resistant to racemization.[5] | True orthogonality with acid-labile side-chain groups.[2] Milder conditions preserve sensitive peptide modifications. UV-active cleavage product allows for reaction monitoring.[6] | Can be superior for long or difficult sequences prone to aggregation under Fmoc conditions.[1] |
| Disadvantages | Not well-suited for standard automated SPPS. Metal catalysts can be problematic. | Base-labile conditions can promote side reactions like aspartimide formation or diketopiperazine formation at the dipeptide stage.[10][11] Some Fmoc-amino acids have poor solubility.[6] | Repetitive acid treatment can cleave sensitive side-chain protecting groups prematurely. Final cleavage with HF is hazardous and requires specialized equipment.[1][2] |
| Typical Yield/Purity | N/A for SPPS | Generally high for standard sequences.[7] | Can provide superior results for difficult sequences, but risk of side-product accumulation.[1] |
Experimental Protocols
While a direct comparative protocol is unavailable, the following section details a standard, representative methodology for incorporating an alternative derivative, Fmoc-L-beta-homo-Glu(OtBu)-OH , into a peptide using automated Fmoc-SPPS.
Protocol: Fmoc-SPPS of a Peptide Containing L-beta-homo-Glu
This protocol outlines the key steps for incorporating Fmoc-L-beta-homo-Glu(OtBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).
1. Resin Preparation:
-
Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide.
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-L-beta-homo-Glu(OtBu)-OH (3-5 eq.), a coupling agent such as HBTU/HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: As a beta-amino acid, it may exhibit slower coupling kinetics than alpha-amino acids, potentially requiring longer coupling times or double coupling.[12]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu side-chain protecting group simultaneously.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
Mandatory Visualizations
Orthogonal Protecting Group Strategy
The core advantage of the Fmoc/tBu strategy lies in its orthogonality, allowing for selective deprotection without unintended side reactions. This is contrasted with the quasi-orthogonal Boc/Bzl strategy, where both groups are acid-labile.
Caption: Orthogonality of Fmoc/tBu vs. Boc/Bzl strategies.
Experimental Workflow: Fmoc-SPPS Cycle
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using the Fmoc strategy for the incorporation of a single amino acid derivative like Fmoc-L-beta-homo-Glu(OtBu)-OH.
Caption: Iterative workflow for Fmoc solid-phase peptide synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. Bot Detection [iris-biotech.de]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
- 11. Bot Detection [iris-biotech.de]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Peptides Containing β-Homo-Amino Acids: Edman Degradation vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of non-proteinogenic amino acids, such as β-homo-amino acids, into peptide sequences offers compelling advantages in drug design, including enhanced proteolytic stability. However, these modifications also present unique analytical challenges. This guide provides an objective comparison of Edman degradation and mass spectrometry for sequencing peptides containing β-homo-amino acids, supported by experimental insights and detailed protocols.
The inclusion of β-homo-amino acids, which feature an additional methylene group in their backbone compared to their α-amino acid counterparts, can significantly alter the chemical properties of a peptide.[1][2] This structural change necessitates a careful evaluation of traditional analytical techniques like Edman degradation.
Edman Degradation: The N-Terminal Sequencing Workhorse
Edman degradation is a well-established method for determining the amino acid sequence of a peptide from its N-terminus.[3] The process involves a stepwise chemical reaction that sequentially removes and identifies each amino acid residue.[4]
The Edman Degradation Workflow
The core of the Edman degradation process consists of three main steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[5]
-
Cleavage: Under acidic conditions, the PTC-peptide undergoes cleavage, releasing the N-terminal amino acid as a thiazolinone derivative (ATZ-amino acid).[3]
-
Conversion and Identification: The ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified by chromatography, typically high-performance liquid chromatography (HPLC).[6][7]
This cycle is repeated to determine the sequence of the subsequent amino acid residues.
Experimental Protocol: Edman Degradation of a β-Homo-Amino Acid Containing Peptide
While a standardized protocol for all β-homo-amino acid-containing peptides is not universally established due to potential variations in reactivity, the following provides a general methodology based on the principles of automated Edman degradation.
Materials:
-
Purified peptide containing a β-homo-amino acid (10-100 picomoles)
-
Phenyl isothiocyanate (PITC)
-
N-Methylpiperidine or Trimethylamine solution (coupling base)
-
Anhydrous trifluoroacetic acid (TFA) (cleavage acid)
-
Acetonitrile (HPLC grade)
-
Aqueous acetate or phosphate buffer for HPLC
-
PTH-amino acid standards (including the relevant PTH-β-homo-amino acid standard)
-
Automated protein sequencer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 0.1% TFA in water) and immobilize it on a solid support (e.g., a PVDF membrane).
-
Automated Sequencing Program:
-
Coupling: Deliver a solution of PITC in a suitable organic solvent and a base (e.g., N-methylpiperidine) to the reaction chamber. Allow the reaction to proceed at a controlled temperature (typically 45-55°C) for a specified duration.
-
Washes: Perform a series of solvent washes to remove excess reagents and byproducts.
-
Cleavage: Deliver anhydrous TFA to the reaction chamber to cleave the N-terminal residue.
-
Extraction and Conversion: The cleaved ATZ-amino acid is extracted with an organic solvent and transferred to a conversion flask. The addition of an aqueous acid (e.g., 25% TFA) facilitates the conversion to the more stable PTH-amino acid.
-
HPLC Analysis: The resulting PTH-amino acid is injected onto a reverse-phase HPLC column. The elution time is compared to a set of known PTH-amino acid standards for identification.
-
-
Data Analysis: The sequence is determined by the order of the identified PTH-amino acids from each cycle.
Challenges in Edman Degradation of β-Homo-Peptides
The introduction of a β-homo-amino acid can present challenges to the standard Edman degradation workflow:
-
Altered Reaction Kinetics: The additional methylene group in the backbone of a β-homo-amino acid can influence the electronic and steric environment of the adjacent peptide bond. This may affect the efficiency of the PITC coupling and TFA cleavage steps.
-
PTH-Standard Requirement: A significant drawback of Edman degradation for peptides with unnatural amino acids is the necessity of having a corresponding PTH-amino acid standard for HPLC identification.[5] Without a synthesized and characterized PTH-β-homo-amino acid standard, unambiguous identification is not possible.
Alternative Method: Mass Spectrometry
Mass spectrometry (MS) has emerged as a powerful alternative and complementary technique for peptide sequencing.[8][9] Tandem mass spectrometry (MS/MS) is particularly well-suited for this purpose.
Mass Spectrometry Workflow for Peptide Sequencing
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Fragmentation: The ionized peptide is subjected to fragmentation, most commonly through collision-induced dissociation (CID), which cleaves the peptide bonds.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting fragment ions is measured.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions.
Comparison of Edman Degradation and Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Stepwise chemical degradation from the N-terminus | Fragmentation of the entire peptide and mass analysis of fragments |
| Sample Requirement | Purified, single peptide | Can analyze complex mixtures |
| Throughput | Low; one sample at a time | High; suitable for proteomics |
| Sequence Coverage | Typically limited to the first 30-50 residues[3] | Can provide full sequence coverage |
| N-terminal Modification | Blocked N-terminus prevents sequencing[3][8] | Can identify N-terminal modifications |
| Internal Sequence | Cannot directly sequence internal regions | Provides internal sequence information |
| Unnatural Amino Acids | Requires synthesis of PTH standards | Can identify based on mass, but may not distinguish isomers |
| Accuracy | High accuracy for N-terminal sequencing[8] | Relies on database matching or de novo algorithms, which can have limitations[9] |
Logical Workflow for Characterizing β-Homo-Amino Acid Peptides
The following diagram illustrates a logical workflow for the characterization of peptides containing β-homo-amino acids, incorporating both Edman degradation and mass spectrometry.
Caption: Workflow for characterizing β-homo-amino acid peptides.
Conclusion
Both Edman degradation and mass spectrometry offer valuable insights into the sequence of peptides containing β-homo-amino acids. Edman degradation provides highly accurate N-terminal sequencing, which is crucial for confirming the identity and purity of a synthetic peptide.[8] However, its application to β-homo-peptides is contingent on the availability of the corresponding PTH-amino acid standard. Mass spectrometry, particularly MS/MS, offers a higher throughput and can provide full sequence coverage, including the identification of internal β-homo-amino acid residues based on their unique mass.[9] For comprehensive and unambiguous characterization, a combinatorial approach utilizing both techniques is often the most effective strategy. Mass spectrometry can provide the full sequence information, while Edman degradation can be used to definitively confirm the N-terminal sequence, especially when a PTH standard for the β-homo-amino acid is available. This dual approach ensures the highest level of confidence in the primary structure of these modified peptides, which is essential for their advancement in therapeutic and research applications.
References
- 1. Edman Degradation Reaction Efficiency Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of Z-L-beta-homo-Glu(OtBu)-OH: A Guide for Laboratory Professionals
Researchers and scientists handling Z-L-beta-homo-Glu(OtBu)-OH must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, based on its Safety Data Sheet (SDS).
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. The toxicological properties have not been thoroughly investigated.
| Property | Value |
| Synonyms | (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid |
| Formula | C18H25NO6 |
| Molecular Weight | 351.39 g/mol |
| CAS Number | 2135655-76-2 |
| Appearance | Not available |
| pH | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Data sourced from the Material Safety Data Sheet (MSDS)[1]. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: Wear a lab coat.
Disposal Protocol
The primary disposal method for this compound is incineration by a licensed professional waste disposal service.[1] The following step-by-step workflow should be followed:
-
Collection:
-
Storage:
-
Store the sealed container in a dry place.[1]
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
The designated disposal method is a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]
-
Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[1]
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In case of accidental exposure, follow these first aid measures and consult a physician.[1] Show the Safety Data Sheet to the attending doctor.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.[1]
References
Comprehensive Safety and Handling Guide for Z-L-beta-homo-Glu(OtBu)-OH
This guide provides essential safety protocols and logistical information for the handling and disposal of Z-L-beta-homo-Glu(OtBu)-OH, tailored for researchers, scientists, and professionals in drug development. Following these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. Adherence to these recommendations is vital to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use) | In accordance with applicable laws and good laboratory practices[1] |
| Respiratory Protection | For nuisance exposures: P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection: OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1] |
| Body Protection | Laboratory coat | Standard laboratory practice |
Operational Plan and Handling Procedures
Safe handling of this compound requires adherence to the following step-by-step procedures to prevent contact and inhalation.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a fume hood or provide appropriate exhaust ventilation at places where dust is formed[1].
2. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS) before starting any work.
-
Ensure all required PPE is available and in good condition.
-
Inspect gloves for any tears or perforations before use[1].
3. Handling the Compound:
-
Avoid contact with skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Weigh and handle the solid material in a designated area, preferably within a ventilated enclosure.
4. Storage:
-
Store in a dry, sealed place[1].
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Accidental Release and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Evacuate Personnel: Evacuate personnel to safe areas[1].
-
Personal Precautions: Use personal protective equipment. Avoid breathing dust, vapors, mist, or gas[1].
-
Containment and Clean-up:
-
Environmental Precautions: Do not let the product enter drains[1].
Disposal Plan:
-
Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company. The product can be burned in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations[1].
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
